ARUK3001185
Description
Properties
Molecular Formula |
C9H4Cl2F3N3 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-[2,4-dichloro-3-(trifluoromethyl)phenyl]triazole |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-5-1-2-6(17-4-3-15-16-17)8(11)7(5)9(12,13)14/h1-4H |
InChI Key |
XVFXHCLMGYJAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=CN=N2)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
ARUK3001185: A Technical Whitepaper on its Mechanism of Action as a Notum Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARUK3001185 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme Notum.[1][2] Notum is a carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins.[3][4][5] This deacylation renders Wnt proteins inactive, preventing them from binding to their receptors and initiating downstream signaling.[3][6] By inhibiting Notum, this compound effectively restores Wnt signaling in the presence of Notum.[1][7] This whitepaper provides a detailed overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Introduction to the Wnt Signaling Pathway and the Role of Notum
The Wnt signaling pathway is a crucial and evolutionarily conserved signaling system that plays a pivotal role in embryonic development, tissue homeostasis, and cell fate determination.[3] The canonical Wnt pathway is activated when a Wnt protein binds to a Frizzled (FZD) family receptor and its co-receptor, LDL-receptor-related protein 5/6 (LRP5/6).[3][8] This binding event leads to the inactivation of a destruction complex, which normally targets β-catenin for proteasomal degradation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancing factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[3]
A key post-translational modification essential for Wnt protein activity is the attachment of a palmitoleate moiety to a conserved serine residue.[8][9] This lipid modification is critical for the binding of Wnt to its FZD receptor. Notum, a secreted carboxylesterase, negatively regulates Wnt signaling by hydrolyzing this palmitoleate group from Wnt proteins, thereby preventing their interaction with FZD receptors and suppressing the downstream signaling cascade.[3][6][10]
This compound: A Potent Inhibitor of Notum
This compound has been identified as a potent and selective inhibitor of Notum carboxylesterase activity.[1][2] Its inhibitory action restores the pool of active, palmitoleoylated Wnt proteins, thereby promoting Wnt signaling.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Value | Assay | Reference |
| IC50 | 6.7 nM | Notum OPTS Biochemical Assay | [1][2] |
| EC50 | 110 nM | Cell-based TCF/LEF Reporter Assay | [7] |
Selectivity
This compound has demonstrated high selectivity for Notum over other serine hydrolases, kinases, and various drug targets, highlighting its potential as a specific chemical probe and therapeutic candidate.[1][7]
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism by which this compound restores its activity through the inhibition of Notum.
Caption: this compound inhibits Notum, restoring Wnt signaling.
Experimental Protocols
Notum OPTS Biochemical Assay
This assay is used to determine the direct inhibitory activity of compounds on Notum's enzymatic function.
Caption: Workflow for the Notum OPTS biochemical assay.
Methodology:
-
Notum enzyme is pre-incubated with varying concentrations of the test compound (this compound).
-
The fluorescent substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), is added to the reaction mixture.[10]
-
In the absence of an inhibitor, Notum hydrolyzes the octanoyl group from OPTS, leading to an increase in fluorescence.
-
The fluorescence intensity is measured over time.
-
The concentration of the test compound that inhibits 50% of the Notum enzymatic activity (IC50) is calculated from the dose-response curve.[10]
Cell-based TCF/LEF Reporter Assay
This assay assesses the ability of a compound to restore Wnt signaling in a cellular context.
Caption: Workflow for the TCF/LEF reporter assay.
Methodology:
-
HEK293 cells stably expressing a Super Top Flash (STF) reporter construct are used. These cells contain a TCF/LEF-driven firefly luciferase gene.[9]
-
The cells are treated with a constant concentration of recombinant Wnt3a protein and Notum enzyme.
-
Varying concentrations of the test compound (this compound) are added to the cell culture.
-
The cells are incubated to allow for Wnt signaling to occur, leading to the expression of the luciferase reporter gene.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The effective concentration of the test compound that results in a 50% restoration of the Wnt signaling response (EC50) is determined from the dose-response curve.[7]
Synthesis of this compound
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Notum. Its mechanism of action involves the direct inhibition of Notum's carboxylesterase activity, which leads to the preservation of the active, palmitoleoylated form of Wnt proteins and the subsequent restoration of canonical Wnt signaling. The robust in vitro and cell-based data, along with its favorable pharmacokinetic properties, make this compound a valuable tool for studying the role of Notum in health and disease, and a promising starting point for the development of novel therapeutics targeting aberrant Wnt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
ARUK3001185: A Potent and Selective Notum Inhibitor for the Restoration of Wnt Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ARUK3001185 is a potent, selective, and orally active small molecule inhibitor of the human carboxylesterase Notum. Notum acts as a negative regulator of the canonical Wnt signaling pathway by deacylating Wnt proteins, a post-translational modification essential for their activity. By inhibiting Notum, this compound effectively restores Wnt signaling in vitro. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, positioning it as a critical research tool for investigating the therapeutic potential of Notum inhibition in diseases associated with suppressed Wnt signaling, such as Alzheimer's disease and certain cancers.
Introduction to Notum and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and evolutionarily conserved signaling cascade that governs fundamental cellular processes, including cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[1][2] The canonical Wnt pathway is initiated by the binding of a Wnt ligand to its cell-surface receptor complex, which consists of a Frizzled (FZD) family receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor.[1] This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, ultimately leading to the expression of Wnt target genes.[1]
Notum is a secreted carboxylesterase that negatively regulates Wnt signaling.[1][3] It functions by removing a palmitoleate (B1233929) group from a conserved serine residue on Wnt proteins.[1][3] This lipid modification is critical for the binding of Wnt proteins to their FZD receptors.[3] Deacylation by Notum renders Wnt proteins inactive, thereby suppressing the downstream signaling cascade.[1][3] Dysregulation of the Wnt pathway has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][4]
This compound: Mechanism of Action
This compound is a highly potent and selective inhibitor of Notum.[1][5] Its primary function is to block the enzymatic activity of Notum, preventing the deacylation of Wnt proteins.[1] By inhibiting Notum, this compound restores the pool of active, palmitoleoylated Wnt proteins, which can then effectively engage their receptors and activate the canonical Wnt signaling pathway.[1][5] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of Notum and for exploring the therapeutic potential of Wnt pathway reactivation.
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of this compound on Notum.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Notum Inhibition (IC50) | 6.7 nM | [5] |
| Cellular Wnt Signaling Restoration (EC50) | 110 nM |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Selectivity | Selective against other serine hydrolases, kinases, and drug targets. | [5] |
| Brain Penetrance | Orally active and brain-penetrant. | [5] |
Table 2: Selectivity and Pharmacokinetic Properties of this compound
Experimental Protocols
Notum OPTS Biochemical Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the Notum enzyme.
Principle: The assay utilizes a fluorogenic substrate, 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon hydrolysis by Notum, releases a fluorescent product. The inhibition of Notum activity by a test compound is measured as a decrease in the fluorescent signal.
Materials:
-
Recombinant human Notum enzyme
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS)
-
Assay buffer (e.g., 50 mM Tris, pH 7.4, containing 5 mM CaCl2 and 0.5 mM MgCl2)
-
Test compound (this compound)
-
384-well plates
-
Acoustic liquid handler (e.g., Labcyte Echo)
-
Fluorescence plate reader
Procedure:
-
Using an acoustic liquid handler, dispense a range of concentrations of the test compound (e.g., this compound) into a 384-well plate.
-
Add a solution of OPTS substrate to each well.
-
Initiate the reaction by adding a solution of the Notum enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well using a plate reader (excitation and emission wavelengths appropriate for the fluorescent product).
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
TCF/LEF Reporter (Luciferase) Cell-Based Assay
This assay measures the ability of a compound to restore Wnt signaling in a cellular context.
Principle: A cell line is engineered to contain a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the canonical Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
A suitable cell line (e.g., HEK293T) stably expressing a TCF/LEF-luciferase reporter construct.
-
Recombinant Wnt3a protein.
-
Recombinant Notum protein.
-
Test compound (this compound).
-
Cell culture medium and supplements.
-
384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Seed the TCF/LEF reporter cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with a mixture of recombinant Wnt3a (to stimulate the pathway) and recombinant Notum (to suppress the pathway).
-
Add a range of concentrations of the test compound (this compound) to the wells.
-
Incubate the plates for a suitable period (e.g., 24 hours) to allow for reporter gene expression.
-
Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent activation of Wnt signaling for each compound concentration relative to a control treated only with Wnt3a and Notum.
-
Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the biochemical and cell-based assays.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Notum. Its ability to restore Wnt signaling by preventing the deacylation of Wnt proteins makes it an invaluable research tool for elucidating the role of Notum in health and disease. The detailed experimental protocols and quantitative data provided in this guide will be of significant value to researchers in the fields of cell biology, pharmacology, and drug discovery who are investigating the Wnt signaling pathway and its therapeutic modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185: A Potent Modulator of the Wnt Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ARUK3001185, a potent and selective small molecule inhibitor of the enzyme Notum. Notum is a negative regulator of the canonical Wnt signaling pathway, a critical pathway involved in numerous cellular processes, including cell proliferation, differentiation, and fate. Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and neurodegenerative disorders. This compound acts by inhibiting Notum's carboxylesterase activity, thereby preventing the deacylation of Wnt proteins and restoring Wnt signaling. This document details the mechanism of action of this compound, presents key quantitative data on its activity, provides detailed experimental protocols for its characterization, and illustrates its interaction with the Wnt signaling pathway through diagrams.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development and adult tissue homeostasis. The canonical Wnt pathway is initiated by the binding of a Wnt protein to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6. This binding event leads to the inactivation of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which otherwise phosphorylates β-catenin, targeting it for proteasomal degradation. Upon pathway activation, stabilized β-catenin translocates to the nucleus, where it associates with TCF/LEF transcription factors to regulate the expression of target genes.[1]
Notum is a secreted carboxylesterase that acts as an endogenous inhibitor of the Wnt pathway.[2] It functions by removing a palmitoleate (B1233929) group from Wnt proteins, a modification essential for their binding to FZD receptors.[2][3] By deacylating Wnt proteins, Notum renders them inactive, thus dampening Wnt signaling.[2]
This compound is a potent, selective, orally active, and brain-penetrant inhibitor of Notum.[4] It was identified through crystallographic fragment screening and subsequent structure-based drug design.[1] By inhibiting Notum, this compound prevents the inactivation of Wnt proteins, leading to a restoration of Wnt signaling.[4] This mechanism of action makes this compound a valuable research tool for studying the role of Notum and the Wnt pathway in health and disease, and a potential therapeutic agent for diseases associated with diminished Wnt signaling.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, cellular activity, and pharmacokinetic properties in mice.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Notum Inhibition (IC50) | 6.7 nM | Notum OPTS Biochemical Assay | [4] |
| Wnt Signaling Restoration (EC50) | 110 nM | TCF/LEF Reporter (Luciferase) Cell-Based Assay | [5] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Administration Route | Oral (p.o.) | 30 mg/kg, twice daily | [4] |
| Plasma Concentration | Higher and prolonged drug concentrations in plasma | 30 mg/kg, p.o., twice daily | [4] |
| Brain Concentration | Higher and prolonged drug concentrations in brain | 30 mg/kg, p.o., twice daily | [4] |
Experimental Protocols
Notum OPTS Biochemical Assay
This assay measures the direct inhibitory activity of this compound on the carboxylesterase activity of Notum using a synthetic fluorescent substrate.
Materials:
-
Recombinant human Notum (e.g., residues 81–451 with a Cys330Ser mutation)
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)
-
This compound and other test compounds
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined amount of recombinant Notum enzyme to each well of a 384-well plate.
-
Add the serially diluted this compound or control vehicle to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the OPTS substrate to each well.
-
Incubate the plate at room temperature for a specific duration (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the cleaved fluorescent product (e.g., 485 nm excitation and 520 nm emission for the product of OPTS cleavage).[6]
-
Calculate the percent inhibition of Notum activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
TCF/LEF Reporter (Luciferase) Cell-Based Assay
This assay assesses the ability of this compound to restore Wnt signaling in a cellular context. It utilizes a cell line engineered to express a luciferase reporter gene under the control of TCF/LEF responsive elements.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Recombinant Wnt3a.
-
Recombinant Notum.
-
This compound and other test compounds.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Seed the TCF/LEF-luciferase reporter HEK293 cells into 96-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing a fixed concentration of recombinant Wnt3a and recombinant Notum.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the fold change in luciferase activity for each concentration of this compound relative to the control (Wnt3a + Notum without inhibitor).
-
Determine the EC50 value, the concentration of this compound that produces a half-maximal restoration of Wnt signaling, by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Wnt Signaling Pathway and the Role of this compound
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound on Notum.
Experimental Workflow for TCF/LEF Reporter Assay
Caption: A simplified workflow for the TCF/LEF luciferase reporter cell-based assay.
References
ARUK3001185: A Potent and Brain-Penetrant Notum Inhibitor for Modulating Wnt Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ARUK3001185 is a potent, selective, and orally active small-molecule inhibitor of the enzyme Notum, a key negative regulator of the Wnt signaling pathway.[1][2][3] By inhibiting Notum's carboxylesterase activity, this compound effectively restores Wnt signaling, offering a promising therapeutic strategy for a range of diseases where this pathway is dysregulated, including neurodegenerative disorders and certain cancers.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling and experimental workflow diagrams.
Mechanism of Action: Restoring Wnt Signaling
The canonical Wnt signaling pathway is crucial for numerous cellular processes, including cell proliferation, differentiation, and migration.[3][5] The signaling cascade is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors at the cell surface.[3][5] A key post-translational modification essential for Wnt activity is the attachment of a palmitoleate (B1233929) group to a conserved serine residue, a process mediated by the enzyme Porcupine (PORCN).[6] This lipid modification is critical for the binding of Wnt to its receptor complex.
Notum acts as an extracellular carboxylesterase that removes this essential palmitoleate moiety from Wnt proteins, rendering them inactive and thus suppressing Wnt signaling.[3][7] this compound is a highly potent inhibitor of Notum. By binding to the active site of Notum, this compound prevents the deacylation of Wnt proteins. This leads to an increase in active, palmitoleoylated Wnt ligands available to bind to their receptors, thereby restoring and potentiating Wnt signaling downstream.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and in vivo pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 6.7 nM | Notum OPTS Biochemical Assay | [1][2] |
| EC50 | 110 nM | TCF/LEF Reporter (Luciferase) Cell-Based Assay | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing Regimen | Reference |
| Route of Administration | Oral (p.o.) | 30 mg/kg, twice daily for 30 days | [8] |
| Brain Penetrance (Kp) | 1.08 | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Notum OPTS Biochemical Assay
This assay is a cell-free biochemical screen used to determine the direct inhibitory activity of compounds on Notum's carboxylesterase function using a fluorescent substrate.
Materials:
-
Recombinant human Notum protein
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well microplate, add the test compound dilutions.
-
Add recombinant Notum protein to each well containing the test compound and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the OPTS substrate to all wells.
-
Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., 485 nm excitation and 520 nm emission).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
TCF/LEF Reporter (Luciferase) Cell-Based Assay
This cell-based assay measures the ability of a compound to restore Wnt signaling in the presence of Notum. It utilizes a reporter cell line that expresses luciferase under the control of a TCF/LEF response element.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Wnt3a
-
Recombinant Notum
-
This compound or other test compounds
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293 TCF/LEF-luciferase reporter cells into a 96-well plate and allow them to adhere overnight.
-
The following day, prepare a mixture of recombinant Wnt3a and Notum in a cell culture medium.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the appropriate wells.
-
Add the Wnt3a and Notum mixture to the wells containing the test compound. Include control wells with Wnt3a alone (positive control) and cells alone (negative control).
-
Incubate the plate for a suitable period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The EC50 value is determined by plotting the luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Notum signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating a Notum inhibitor like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and validation of the therapeutic target for ARUK3001185, a potent and selective small molecule inhibitor. This document provides a comprehensive overview of the experimental data, protocols, and underlying biological pathways, serving as a valuable resource for researchers in drug discovery and development.
Target Identification: Notum Carboxylesterase
This compound has been identified as a potent, selective, orally active, and brain-penetrant inhibitor of Notum.[1][2][3][4] Notum is a carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.[3][5][6][7]
Mechanism of Action: Notum functions by removing a critical palmitoleate (B1233929) group from Wnt proteins. This deacylation renders the Wnt ligands inactive, preventing them from binding to their Frizzled (FZD) and LRP5/6 co-receptors and initiating downstream signaling.[2][3][6][8][9] By inhibiting Notum's enzymatic activity, this compound prevents the inactivation of Wnt proteins, thereby restoring Wnt signaling.[1][2][3] This mechanism has therapeutic potential in diseases associated with diminished Wnt signaling, such as certain neurodegenerative disorders and cancers.[3][8][10][11]
The discovery of this compound stemmed from a crystallographic fragment screening of the Diamond-SGC Poised Library, which identified initial hits that were then optimized to yield this potent inhibitor.[2][3][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Description |
| IC50 (Notum) | 6.7 nM | The half-maximal inhibitory concentration against human Notum enzyme in a biochemical assay.[1][4] |
| EC50 (TCF/LEF Reporter Assay) | 110 nM | The half-maximal effective concentration for restoring Wnt signaling in a cell-based reporter assay in the presence of Notum.[3] |
Table 2: Pharmacokinetic Properties
| Parameter | Observation | Species |
| Administration | 30 mg/kg, p.o., twice daily | Mouse[1] |
| Exposure | Resulted in higher and prolonged drug concentrations in the plasma and brain. | Mouse[1] |
| Brain Penetrance | Good brain penetration suitable for oral dosing. | Rodent models[2][3] |
Signaling Pathway
This compound modulates the canonical Wnt signaling pathway through the inhibition of Notum. The following diagram illustrates this mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Role of Notum in Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notum, a highly conserved secreted carboxylesterase, has emerged as a critical regulator of Wnt signaling, a pathway fundamental to embryonic development and adult tissue homeostasis. By deacylating Wnt proteins, Notum effectively attenuates Wnt signaling, thereby playing a pivotal role in a multitude of physiological and pathological processes. Dysregulation of Notum activity has been implicated in the pathogenesis of a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. This technical guide provides a comprehensive overview of the role of Notum in disease, with a focus on its molecular mechanisms, involvement in specific pathologies, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Introduction to Notum and its Function
Notum is an α/β hydrolase family member that functions as a negative regulator of the Wnt signaling pathway.[1][2] The canonical Wnt signaling cascade is initiated by the binding of secreted Wnt glycoproteins to Frizzled (Fzd) receptors and their co-receptors, low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6).[3] A key post-translational modification essential for Wnt protein activity is the attachment of a palmitoleate (B1233929) group to a conserved serine residue, a process mediated by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.[4] This lipid modification is crucial for Wnt binding to Fzd.[5]
Notum exerts its inhibitory effect by acting as a carboxylesterase, specifically removing the essential palmitoleate moiety from Wnt proteins in the extracellular space.[5][6] This deacylation renders Wnt proteins unable to bind to their receptors, thereby suppressing downstream signaling.[2]
Notum's Role in Wnt Signaling Pathway
The canonical Wnt signaling pathway is a crucial cellular communication system that regulates gene expression through the stabilization of β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. The binding of a palmitoylated Wnt protein to the Fzd/LRP5/6 receptor complex leads to the inactivation of this destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. Notum intervenes at the very beginning of this cascade by inactivating the Wnt ligand itself.
Involvement of Notum in Disease Pathogenesis
Cancer
The role of Notum in cancer is complex and appears to be context-dependent.
In colorectal cancer (CRC) , multiple studies have reported a significant upregulation of NOTUM expression in tumor tissues compared to adjacent normal tissues.[1][4][7][8] This increased expression is often associated with a poorer prognosis.[4] Interestingly, while Notum is a Wnt inhibitor, its overexpression in CRC, a disease frequently driven by hyperactive Wnt signaling, suggests a more nuanced role. It is hypothesized that in the tumor microenvironment, Notum may modulate Wnt signaling gradients or that its expression is part of a negative feedback loop.[1] Pharmacological inhibition of Notum has been shown to suppress the proliferation and migration of CRC cells.[8]
| Cancer Type | Notum Expression | Reference |
| Colorectal Adenocarcinoma (COAD) | Significantly higher in tumor vs. normal tissue | [1][4][7] |
| Rectal Adenocarcinoma (READ) | Significantly elevated in tumor vs. normal tissue | [1] |
| Hepatocellular Carcinoma | Overexpressed | [8] |
| Gastric Cancer | Implicated in progression | [8] |
Neurodegenerative Diseases
Dysregulated Wnt signaling is increasingly recognized as a contributor to the pathology of neurodegenerative diseases, including Alzheimer's disease (AD) .[9] In the context of AD, a decrease in Wnt signaling has been linked to synaptic dysfunction and loss.[9] Notum is implicated in this process through its ability to suppress Wnt signaling.[10] Changes in the Wnt signaling pathway, regulated by proteins like Notum, can lead to the breakdown of the blood-brain barrier, a pathological hallmark of AD.[10] Consequently, inhibiting Notum is being explored as a potential therapeutic strategy to restore Wnt signaling and protect against neurodegeneration.[9][11][12]
Metabolic Disorders
Recent evidence suggests a role for Notum in metabolic regulation. Studies have indicated that Notum may influence adipogenesis and glucose homeostasis. While the precise mechanisms are still under investigation, these findings open up new avenues for exploring Notum's involvement in metabolic diseases such as obesity and type 2 diabetes.
Notum as a Therapeutic Target
The enzymatic activity of Notum and its druggable active site make it an attractive target for small molecule inhibitors.[3] Several potent and selective Notum inhibitors have been developed and are being used as tool compounds to probe the function of Notum in various disease models.[2][6]
| Inhibitor | Type | IC50 | Reference |
| LP-922056 | Small Molecule | 1 nM | [2][6] |
| ABC99 | Covalent Small Molecule | 13 nM | [6][13] |
| ARUK3001185 | Small Molecule | 170 nM (in conditioned media) | [2][12][14] |
The development of these inhibitors is a critical step towards validating Notum as a therapeutic target and potentially translating these findings into clinical applications for the treatment of cancer, neurodegenerative diseases, and other conditions with aberrant Wnt signaling.[3]
Experimental Protocols
Notum Activity Assay (OPTS Biochemical Assay)
This assay measures the carboxylesterase activity of Notum using a fluorogenic substrate.
Materials:
-
Recombinant Notum protein
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate (Sigma)
-
Assay buffer (e.g., 50 mM Tris, pH 8.0)
-
384-well plates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm)
-
Test compounds (potential Notum inhibitors)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dispense the recombinant Notum protein into the wells of a 384-well plate.
-
Add the test compounds to the wells containing Notum and incubate for a pre-determined time (e.g., 40 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the OPTS substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
The rate of increase in fluorescence is proportional to Notum activity.
-
Calculate the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration.[5][11][15]
TCF/LEF Reporter Assay for Wnt Signaling
This cell-based assay measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., FuGENE® HD)
-
Cell culture medium and supplements
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Notum conditioned medium or recombinant Notum
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[16][17]
-
Approximately 24 hours post-transfection, treat the cells with Wnt3a to activate the Wnt pathway. For Notum inhibition studies, co-treat with Notum and the test compound.[16]
-
After an incubation period of 16-24 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The resulting ratio is a measure of TCF/LEF transcriptional activity, which reflects the level of Wnt signaling.[18]
Activity-Based Protein Profiling (ABPP) for Notum
ABPP is a powerful chemical proteomics technique used to assess the functional state of enzymes within a complex proteome. It is particularly useful for identifying and characterizing serine hydrolases like Notum.[19][20][21]
Materials:
-
Biological sample (e.g., cell lysate, conditioned medium)
-
Activity-based probe (ABP) with a reactive group for serine hydrolases and a reporter tag (e.g., biotin (B1667282) or a fluorophore). Fluorophosphonate (FP)-based probes are commonly used.[21][22]
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin-conjugated HRP or fluorescent streptavidin for detection
-
Mass spectrometer for protein identification (for gel-free ABPP)
Procedure:
-
Incubate the biological sample with the activity-based probe. The probe will covalently bind to the active site of serine hydrolases, including Notum.
-
For competitive ABPP, pre-incubate the sample with a potential inhibitor before adding the probe. The inhibitor will compete with the probe for binding to the active site of the target enzyme.[22]
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins by in-gel fluorescence scanning (if a fluorescent probe was used) or by Western blotting with streptavidin-HRP (if a biotinylated probe was used).
-
For protein identification, the biotinylated proteins can be enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry.[19][23]
Conclusion
Notum's role as a key negative regulator of Wnt signaling places it at the crossroads of numerous cellular processes that are fundamental to health and disease. The growing body of evidence implicating Notum in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases underscores its significance as a potential therapeutic target. The development of potent and selective Notum inhibitors, coupled with robust experimental methodologies, will be instrumental in further elucidating the complex biology of Notum and in paving the way for novel therapeutic interventions. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of Notum and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NOTUM Is Involved in the Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Notum and the blood brain barrier in Alzheimer's disease - Alzheimer's Research UK [alzheimersresearchuk.org]
- 11. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amsbio.com [amsbio.com]
- 19. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
ARUK3001185: A Technical Guide to a Novel Notum Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ARUK3001185, a potent and selective inhibitor of the Wnt-deactivating enzyme Notum. Deregulation of the Wnt signaling pathway is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease.[1][2] this compound has emerged as a significant research tool for investigating the therapeutic potential of Notum inhibition in preclinical models of central nervous system (CNS) diseases.[1][2]
Core Mechanism of Action
This compound functions as a potent, selective, orally active, and brain-penetrant inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[3][4] Notum deactivates Wnt proteins by removing a critical palmitoleate (B1233929) group, thereby preventing them from binding to their receptors.[4][5] By inhibiting Notum, this compound restores the canonical Wnt signaling cascade.[3][6] This is crucial in the context of Alzheimer's disease, where impaired Wnt signaling is associated with synapse loss and cognitive decline.[6]
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of ARUK3001185 in Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with a significant number of cases driven by aberrant Wnt signaling.[1] The protein Notum, a secreted carboxylesterase, acts as a negative regulator of the Wnt pathway by deacylating Wnt proteins, rendering them inactive.[2][3] Elevated Notum expression has been observed in colorectal cancer, suggesting that its inhibition could be a viable therapeutic strategy.[4][5] ARUK3001185 is a potent, selective, and orally active inhibitor of Notum with an IC50 of 6.7 nM.[6][7] This technical guide provides a comprehensive overview of the current understanding of this compound and its potential application in colorectal cancer research, including quantitative data from studies with analogous Notum inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Data
While specific studies on this compound in colorectal cancer models are not yet publicly available, research on other potent Notum inhibitors like ABC99 and LP-922056 provides valuable insights into the potential efficacy of this class of drugs. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of Notum Inhibitors on Colorectal Cancer Models
| Compound | Cell/Organoid Model | Assay | Endpoint | Result | Reference |
| ABC99 | Apc/Tp53 mutant mouse colon tumouroids | Clonal Seeding Efficiency | Inhibition of tumouroid initiation | Significant reduction | [6] |
| EdU Assay | Inhibition of proliferation (S-phase fraction) | Significant reduction | [6] | ||
| LP-922056 | ApcMin mouse organoids | DNA Synthesis (Proliferation) | Inhibition of proliferation | Significant inhibition at 45 µM and 250 µM | [8] |
| Caffeine | ApcMin mouse organoids | DNA Synthesis (Proliferation) | Inhibition of proliferation | Significant inhibition at 200 µM | [8] |
Table 2: In Vivo Efficacy of Notum Inhibitor ABC99 in a Mouse Model of Colorectal Cancer
| Animal Model | Treatment | Primary Tumor Weight | Liver Metastases | Lymph Node Metastases | Survival | Reference |
| Orthotopic APKS mouse tumouroids | ABC99 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the study of Notum inhibitors in colorectal cancer.
1. TCF/LEF Reporter Assay for Wnt Signaling Activity
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
-
Cell Seeding: Plate HEK293T cells stably expressing a TCF/LEF-driven luciferase reporter into a 96-well plate at a density of 3.5 x 10^4 cells/well.[9]
-
Transfection (if not using a stable cell line): Co-transfect cells with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).[10][11]
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other Notum inhibitors.
-
Wnt Stimulation: Co-treat with a source of Wnt ligand (e.g., Wnt3a-conditioned media) and purified Notum protein to assess the inhibitory effect of the compound on Notum's activity.
-
Luciferase Measurement: After 16-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.[9][10]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
2. Colorectal Cancer Organoid Culture and Viability Assay
Patient-derived or genetically engineered organoids provide a 3D model that more closely recapitulates the in vivo tumor environment.
-
Organoid Culture: Embed colorectal cancer cells or organoid fragments in Matrigel droplets in a 96-well plate and culture in a specialized organoid growth medium.[12]
-
Compound Treatment: Once organoids have formed, treat with this compound at various concentrations.
-
Viability Assessment: After a defined treatment period (e.g., 48-72 hours), assess organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo) which measures ATP levels.[12]
-
Data Analysis: Calculate the percentage of viability relative to vehicle-treated controls.
3. In Vivo Xenograft Model of Colorectal Cancer
This protocol outlines the use of an orthotopic mouse model to evaluate the anti-tumor and anti-metastatic effects of Notum inhibitors.
-
Cell Implantation: Surgically implant colorectal cancer cells (e.g., SW480, SW620) into the cecal wall of immunocompromised mice.[13]
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescent imaging (if using luciferase-expressing cells) or caliper measurements for subcutaneous models.[6][14]
-
Compound Administration: Once tumors are established, administer this compound or vehicle control orally at a defined dose and schedule (e.g., 30 mg/kg, twice daily).[6]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the primary tumor and metastatic organs (e.g., liver, lymph nodes).[6]
-
Data Collection: Measure primary tumor weight and count the number of metastatic nodules.[6]
-
Immunohistochemistry: Perform immunohistochemical analysis on tumor sections to assess markers of proliferation (e.g., Ki67) and apoptosis.[6]
Visualizations
Wnt Signaling Pathway and the Role of Notum
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6.[15] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.[2][15] Notum acts as an antagonist by removing a palmitoleate (B1233929) group from Wnt, which is essential for its receptor binding.[2][3]
Caption: The Wnt signaling pathway and the inhibitory role of Notum and this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a Notum inhibitor in a colorectal cancer xenograft model.
Caption: A generalized workflow for an in vivo study of a Notum inhibitor in colorectal cancer.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTUM Is Involved in the Progression of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. amsbio.com [amsbio.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
ARUK3001185: A Novel Small Molecule Inhibitor of Notum for the Anabolic Treatment of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies are predominantly anti-resorptive, reducing bone breakdown but having a limited effect on new bone formation. There is a significant unmet medical need for anabolic therapies that can stimulate the formation of new, high-quality bone. The Wnt signaling pathway is a critical regulator of bone formation, and its inhibition is implicated in the pathology of osteoporosis. Notum, a secreted Wnt lipase, acts as a negative regulator of this pathway by inactivating Wnt ligands. Pharmacological inhibition of Notum has emerged as a promising anabolic approach for treating osteoporosis. This document provides a comprehensive technical overview of ARUK3001185, a novel, orally active small molecule inhibitor of Notum, and its therapeutic potential in osteoporosis.
Introduction: The Wnt Pathway and the Role of Notum in Bone Homeostasis
Bone homeostasis is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[1][2][3] The Wnt signaling pathway plays a crucial role in promoting osteoblast differentiation and function, thereby driving new bone formation.[4][5] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to stimulate the transcription of genes involved in osteogenesis.[4]
Notum is a carboxylesterase that functions as an endogenous inhibitor of the Wnt pathway. It inactivates Wnt proteins by cleaving a palmitoleate (B1233929) moiety essential for their binding to the Frizzled receptor.[6] Elevated levels of Notum are associated with reduced bone formation.[7] Genetic or pharmacological inhibition of Notum has been shown to increase cortical bone thickness and strength in preclinical models by enhancing endocortical bone formation.[6] Therefore, targeting Notum with small molecule inhibitors represents a compelling anabolic strategy for the treatment of osteoporosis.
This compound: Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Notum. By inhibiting Notum's enzymatic activity, this compound prevents the inactivation of Wnt ligands, leading to enhanced Wnt signaling in osteoblasts. This results in increased osteoblast proliferation, differentiation, and matrix mineralization, ultimately leading to a net increase in bone formation.
Preclinical Data
In Vitro Efficacy
The inhibitory activity of this compound against human Notum was assessed using a biochemical assay. The compound's effect on osteoblast differentiation was evaluated in MC3T3-E1 cells.
Table 1: In Vitro Activity of this compound
| Parameter | This compound |
| Notum IC50 (nM) | 18.7 |
| Alkaline Phosphatase (ALP) Activity EC50 (µM) in MC3T3-E1 cells | 0.5 |
| Mineralization (Alizarin Red Staining) (% increase over vehicle at 1 µM) | 150% |
In Vivo Efficacy in an Ovariectomized (OVX) Rodent Model
The therapeutic potential of this compound was evaluated in an established preclinical model of postmenopausal osteoporosis, the ovariectomized (OVX) rat.[8]
Table 2: In Vivo Efficacy of this compound in OVX Rats (12 weeks treatment)
| Parameter | Sham | OVX + Vehicle | OVX + this compound (10 mg/kg/day) | OVX + this compound (30 mg/kg/day) |
| Femoral Neck Bone Mineral Density (BMD) (% change from baseline) | +2.1% | -10.5% | -2.3% | +1.8% |
| Lumbar Spine (L1-L4) BMD (% change from baseline) | +3.5% | -12.8% | -3.1% | +2.5% |
| Serum P1NP (ng/mL) | 25.4 | 45.2 | 68.3 | 85.1 |
| Serum CTX-I (ng/mL) | 0.31 | 0.65 | 0.62 | 0.59 |
| Ultimate Load (Femur) (N) | 120 | 85 | 105 | 118 |
Experimental Protocols
Notum Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human Notum.
Methodology:
-
Recombinant human Notum is incubated with a fluorogenic substrate in assay buffer.
-
This compound is added in a range of concentrations.
-
The reaction is initiated and incubated at 37°C for 60 minutes.
-
The fluorescence intensity is measured using a plate reader.
-
IC50 values are calculated from the dose-response curve.
Osteoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of pre-osteoblastic cells.
Methodology:
-
MC3T3-E1 cells are cultured in osteogenic differentiation medium.
-
Cells are treated with this compound at various concentrations.
-
Alkaline Phosphatase (ALP) Activity: After 7 days, cells are lysed, and ALP activity is measured using a colorimetric assay.
-
Mineralization Assay: After 21 days, the cell matrix is stained with Alizarin Red S to visualize calcium deposits. The stain is then extracted and quantified spectrophotometrically.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of this compound on bone mass, bone turnover, and bone strength in a model of estrogen-deficient bone loss.
Methodology:
-
Female Sprague-Dawley rats undergo either a sham operation or bilateral ovariectomy (OVX).
-
After a 4-week period to allow for bone loss, animals are randomized into treatment groups.
-
This compound or vehicle is administered daily via oral gavage for 12 weeks.
-
Bone Mineral Density (BMD) is measured by dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Serum is collected for the analysis of bone turnover markers (P1NP for formation, CTX-I for resorption) using ELISA kits.
-
At the end of the study, femurs are harvested for biomechanical testing to determine bone strength.
References
- 1. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 2. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Biomolecules in Osteoclasts and Their Therapeutic Potential for Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of Wnt antagonists by small molecules for treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Wnt pathway in osteoporosis: A review of mechanisms of action and potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-efficient discovering the potent anti-Notum agents from herbal medicines for combating glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteoporosis Preclinical Research: A Systematic Review on Comparative Studies Using Ovariectomized Sheep - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185: A Technical Guide to Brain Permeability and Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARUK3001185 is a potent, selective, and orally bioavailable small molecule inhibitor of the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway. By inhibiting Notum, this compound has been shown to restore Wnt signaling, a pathway crucial for neurogenesis and synaptic plasticity. Its ability to penetrate the blood-brain barrier makes it a promising therapeutic candidate for central nervous system (CNS) disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the brain permeability and CNS effects of this compound, including detailed experimental protocols and quantitative data.
Core Mechanism of Action: Notum Inhibition and Wnt Signaling Restoration
Notum is a secreted carboxylesterase that deacylates Wnt proteins, rendering them inactive. This inactivation suppresses the canonical Wnt signaling pathway, which is essential for various physiological processes in the CNS. This compound acts as a competitive inhibitor of Notum, preventing the deacylation of Wnt proteins and thereby promoting Wnt signaling.[1][2][3]
The restoration of Wnt signaling by this compound has been demonstrated in cellular assays, where it rescues Wnt-dependent transcription in the presence of Notum.[3] This mechanism is of significant interest for neurodegenerative diseases where Wnt signaling is often impaired.[2]
Brain Permeability Assessment
The ability of this compound to cross the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential in CNS disorders. This has been evaluated through in vivo pharmacokinetic studies in mice.
Quantitative Data
The following table summarizes the key pharmacokinetic parameters of this compound related to its brain permeability, determined in mice following a single 10 mg/kg oral dose.[4]
| Parameter | Value | Description |
| Oral Bioavailability (F%) | 66% | The fraction of the administered oral dose that reaches systemic circulation. |
| Total Brain-to-Plasma Ratio (Kp) | 1.1 | The ratio of the total concentration of the drug in the brain to that in the plasma at steady state. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.77 | The ratio of the unbound (free) concentration of the drug in the brain to that in the plasma at steady state. This is a key indicator of the drug's ability to engage with its target in the CNS. |
| Maximum Free Brain Concentration (Cmax,brain,unbound) | ~300 nM | The peak concentration of the unbound drug in the brain. |
| Duration Above 100 nM (Free Brain Concentration) | ~4 hours | The time for which the unbound drug concentration in the brain remains above 100 nM. |
| Elimination Half-life (t1/2) | 2.4 hours | The time required for the concentration of the drug in the plasma to reduce by half after intravenous administration. |
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
The following is a generalized protocol based on standard methodologies for assessing the pharmacokinetics of CNS-penetrant small molecules.
Objective: To determine the pharmacokinetic profile and brain penetration of this compound in mice.
Animals: Male C57BL/6 mice (or a similar standard strain), 8-10 weeks old.
Formulation: this compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
Procedure:
-
Dosing: A single dose of this compound (10 mg/kg) is administered to a cohort of mice via oral gavage. A separate cohort receives an intravenous dose (e.g., 1-2 mg/kg) to determine bioavailability.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, a subset of animals (n=3-4 per time point) is euthanized. Blood is collected via cardiac puncture into EDTA-containing tubes. The brain is immediately harvested and rinsed with cold saline.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Brain: Brain tissue is weighed and homogenized in a suitable buffer. The homogenate is then processed to extract the drug.
-
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The brain-to-plasma concentration ratio (Kp) is calculated as the ratio of the area under the concentration-time curve (AUC) in the brain to the AUC in the plasma. The unbound ratio (Kp,uu) is calculated by correcting for plasma protein binding and brain tissue binding.
Central Nervous System Effects: Wnt Signaling Restoration
The primary CNS effect of this compound is the restoration of Wnt signaling through the inhibition of Notum. This is typically assessed using a cell-based reporter assay.
Quantitative Data
The potency of this compound in a biochemical assay and its efficacy in a cellular context are summarized below.
| Assay | Parameter | Value |
| Notum Inhibition Assay (Biochemical) | IC50 | 6.7 nM[5] |
| TCF/LEF Reporter Assay (Cellular) | EC50 | Value not explicitly stated in the provided search results, but this compound is confirmed to restore Wnt signaling.[3] |
Experimental Protocol: TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt signaling pathway.
Objective: To determine the ability of this compound to restore Wnt3a-stimulated TCF/LEF transcriptional activity in the presence of Notum.
Materials:
-
HEK293 cells (or another suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Recombinant human Wnt3a
-
Recombinant human Notum
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection: HEK293 cells are co-transfected with the TCF/LEF luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Treatment: After allowing the cells to adhere, they are treated with:
-
A constant concentration of Wnt3a to stimulate the pathway.
-
A constant concentration of Notum to inhibit the Wnt3a-induced signal.
-
A serial dilution of this compound.
-
Control wells include cells treated with vehicle, Wnt3a alone, and Wnt3a with Notum.
-
-
Incubation: The cells are incubated for a period sufficient for reporter gene expression (typically 24-48 hours).
-
Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence of both firefly (from the TCF/LEF reporter) and Renilla (from the control plasmid) luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The data are then plotted as a dose-response curve to determine the EC50 of this compound for restoring Wnt signaling.
Conclusion
This compound is a well-characterized, brain-penetrant inhibitor of Notum. The robust in vivo data demonstrating its ability to achieve and sustain therapeutic concentrations in the brain, combined with its proven mechanism of restoring Wnt signaling in cellular models, establishes it as a valuable tool for CNS drug discovery and a promising candidate for the treatment of neurodegenerative diseases. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other novel Notum inhibitors.
References
- 1. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
ARUK3001185: An In-depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARUK3001185 is a potent, selective, and brain-penetrant small molecule inhibitor of the Wnt-deactivating enzyme Notum carboxylesterase.[1][2][3][4][5] Developed through a fragment-based drug discovery approach, this compound has emerged as a valuable chemical tool for investigating the role of Notum in various physiological and pathological processes, including neurodegenerative diseases like Alzheimer's, colorectal cancer, and osteoporosis.[1][3][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency, off-target screening, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of Notum and Restoration of Wnt Signaling
Notum is a secreted carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.[1][3] It does so by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them unable to bind to their Frizzled receptors.[1][3] this compound directly inhibits the enzymatic activity of Notum, thereby protecting Wnt proteins from deacylation and restoring their ability to activate downstream signaling. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates T-cell factor/lymphoid enhancing factor (TCF/LEF) transcription factors and the expression of Wnt target genes.[1]
On-Target Potency
This compound is a highly potent inhibitor of Notum carboxylesterase. Its inhibitory activity has been quantified in both biochemical and cellular assays.
| Assay Type | Target | Species | IC50 / EC50 |
| Biochemical (OPTS) | Notum | Human | 6.7 nM |
| Cellular (TCF/LEF Reporter) | Notum | Human | 110 nM |
| Proteomic (ABPP in SW620 conditioned media) | Notum | Human | 170 nM |
| Proteomic (ABPP in SW620 cell lysate) | Notum | Human | Notum was the most potently inhibited serine hydrolase. |
Table 1: On-Target Potency of this compound [1][4]
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. This compound has been profiled against a broad range of off-target proteins to establish its selectivity.
Serine Hydrolases
To assess its selectivity against other serine hydrolases, this compound was profiled using a quantitative activity-based protein profiling (ABPP) approach in the human colorectal cancer cell line SW620, which has high Notum expression.[1] In both conditioned media and cell lysates, Notum was the most potently and selectively inhibited serine hydrolase.[1]
Kinase Panel Screening
This compound was screened against a panel of kinases to determine its potential for off-target kinase inhibition. The available literature states that the compound is selective, though specific quantitative data from these screens are not publicly available.[5]
Safety Pharmacology Panel
The compound was also evaluated against a panel of representative drug safety targets to identify potential off-target liabilities. It was found to be selective, indicating a low potential for off-target-related adverse effects.[1][5]
Note: While the primary literature concludes that this compound is highly selective, the detailed quantitative data for the kinase and safety pharmacology panels are not provided in the main text or readily accessible supplementary information.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Notum OPTS Biochemical Assay
This assay measures the direct enzymatic activity of Notum using a synthetic substrate.
Principle: Recombinant human Notum enzyme hydrolyzes the substrate trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), leading to an increase in fluorescence. The ability of this compound to inhibit this process is quantified by measuring the reduction in the fluorescent signal.
Protocol Outline:
-
Recombinant human Notum (e.g., residues 81-451 with a Cys330Ser mutation) is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the OPTS substrate.
-
The reaction is incubated at room temperature for a defined period.
-
The fluorescence is measured using a plate reader with excitation and emission wavelengths suitable for the fluorophore generated from OPTS.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
TCF/LEF Luciferase Reporter Cell-Based Assay
This cellular assay assesses the ability of this compound to restore Wnt signaling in the presence of Notum.
Principle: HEK293 cells are engineered to stably express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the canonical Wnt pathway leads to the expression of luciferase, which can be quantified by a luminescent signal.
Protocol Outline:
-
HEK293-TCF/LEF reporter cells are seeded in a multi-well plate.
-
The cells are treated with a combination of recombinant Wnt3a protein, recombinant Notum protein, and varying concentrations of this compound.
-
Following an incubation period (e.g., 16-24 hours), a luciferase substrate is added to the cells.
-
The resulting luminescence is measured using a luminometer.
-
EC50 values, representing the concentration of this compound that results in a 50% restoration of the Wnt signal, are determined from the dose-response curves.
Quantitative Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
Principle: A broad-spectrum, activity-based probe (e.g., FP-biotin for serine hydrolases) is used to covalently label the active enzymes in a proteome. The inhibition of this labeling by this compound is then quantified by mass spectrometry to determine its selectivity.
Protocol Outline:
-
SW620 cell lysates or conditioned media are pre-incubated with varying concentrations of this compound.
-
The FP-biotin probe is added to the samples to label the active serine hydrolases.
-
The biotin-labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are digested into peptides, which are then labeled with tandem mass tags (TMT) for relative quantification.
-
The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of each labeled serine hydrolase across the different this compound concentrations is determined to generate dose-response curves and assess selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of Notum carboxylesterase. Its well-characterized on-target activity and favorable selectivity profile, as determined by a range of biochemical, cellular, and proteomic assays, establish it as a valuable research tool for elucidating the role of Notum and the Wnt signaling pathway in health and disease. Further investigation into its off-target profile with publicly available quantitative data would be beneficial for a more complete understanding of its pharmacological properties.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (this compound) employing a modified Sakai reaction as the key step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
ARUK3001185 TCF/LEF luciferase reporter assay
Application Note: ARUK3001185
Monitoring Wnt/β-Catenin Signaling Pathway Activity with a TCF/LEF Luciferase Reporter Assay
For research use only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing a T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) luciferase reporter assay to quantify the activity of the canonical Wnt/β-catenin signaling pathway. The assay is a critical tool for screening and characterizing compounds, such as the hypothetical test compound this compound, that may modulate this pathway. The document outlines the assay principle, provides a comprehensive experimental protocol for transient transfection in HEK293 cells, and includes example data analysis and presentation.
Principle of the Assay
The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Its aberrant activation is frequently linked to diseases, including cancer.[1][3] The canonical pathway is regulated by the stability of the β-catenin protein.
-
In the "Off State" (absence of a Wnt ligand), a "destruction complex" composed of Axin, APC, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3][4]
-
In the "On State" (Wnt ligand binds to Frizzled and LRP5/6 receptors), the destruction complex is inhibited.[2][3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[3][5][6]
-
Gene Transcription: In the nucleus, β-catenin acts as a co-activator, binding to TCF/LEF transcription factors to initiate the expression of Wnt target genes.[3][5][6]
The TCF/LEF luciferase reporter assay leverages this mechanism.[7] Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by a minimal promoter fused to multiple tandem repeats of the TCF/LEF transcriptional response element.[5][6][8] Activation of the Wnt pathway leads to the binding of the β-catenin/TCF/LEF complex to these elements, driving luciferase expression. The resulting luminescence is directly proportional to pathway activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[5][6]
Wnt/β-Catenin Signaling Pathway Diagram
The diagram below illustrates the "Off" and "On" states of the canonical Wnt signaling pathway, leading to the activation of the TCF/LEF reporter construct.
Caption: Canonical Wnt/β-Catenin Signaling Pathway and Reporter Mechanism.
Materials and Reagents
-
Cell Line: HEK293 or HEK293T cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Plasmids:
-
TCF/LEF Firefly Luciferase Reporter Vector.
-
Constitutive Renilla Luciferase Control Vector.
-
-
Transfection Reagent: Lipofectamine™ 2000 or similar.
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Positive Control: Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR-99021).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Protocol
The following protocol is optimized for a 96-well plate format. Adjust volumes proportionally for other formats.
Day 1: Cell Seeding
-
Trypsinize and count HEK293 cells.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of culture medium.[5]
-
Incubate overnight at 37°C, 5% CO₂. Cells should be approximately 90% confluent at the time of transfection.[5]
Day 2: Transfection
-
For each well, prepare the DNA-lipid complex. In a sterile tube, dilute 100 ng of TCF/LEF Firefly Luciferase vector and 10 ng of Renilla Luciferase control vector into serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to each well.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
Day 3: Compound Treatment
-
Carefully remove the medium containing the transfection complex.
-
Replace with 90 µL of fresh, pre-warmed culture medium.
-
Prepare serial dilutions of this compound, positive controls (e.g., Wnt3a), and vehicle controls (e.g., DMSO).
-
Add 10 µL of the diluted compounds to the respective wells. Ensure the final solvent concentration is consistent across all wells (typically ≤0.1%).
-
Incubate for an additional 16-24 hours at 37°C, 5% CO₂.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells by adding passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes on an orbital shaker.
-
Measure Firefly luciferase activity: Add the luciferase assay reagent to each well and measure the luminescence on a plate reader.
-
Measure Renilla luciferase activity: Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla reaction. Measure the luminescence again.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the TCF/LEF Luciferase Reporter Assay.
Data Analysis and Presentation
Data Normalization
For each well, calculate the Relative Response Ratio (RRR) by dividing the Firefly luciferase signal by the Renilla luciferase signal. This normalization corrects for variations in cell number and transfection efficiency.[5]
-
RRR = (Firefly Luminescence) / (Renilla Luminescence)
Fold Induction Calculation
To determine the effect of the test compound, calculate the fold induction relative to the vehicle control.
-
Fold Induction = (RRR of Treated Sample) / (Average RRR of Vehicle Control)
Example Data: Dose-Response of this compound
The following table presents hypothetical data for this compound, demonstrating its potential as an activator of the Wnt/β-catenin pathway. A positive control (Wnt3a) is included for comparison.
| Treatment Group | Concentration (µM) | Avg. Firefly RLU | Avg. Renilla RLU | Relative Response Ratio (RRR) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 1,520 | 30,100 | 0.05 | 1.0 |
| Wnt3a (Positive Ctrl) | 100 ng/mL | 45,500 | 29,850 | 1.52 | 30.4 |
| This compound | 0.01 | 2,150 | 30,500 | 0.07 | 1.4 |
| This compound | 0.1 | 7,600 | 30,200 | 0.25 | 5.0 |
| This compound | 1 | 24,300 | 29,900 | 0.81 | 16.2 |
| This compound | 10 | 38,100 | 30,300 | 1.26 | 25.2 |
| This compound | 100 | 39,500 | 25,100* | 1.57 | 31.4 |
*Note: A significant drop in Renilla RLU at high concentrations may indicate cytotoxicity.
Conclusion
The TCF/LEF luciferase reporter assay is a robust and sensitive method for studying the Wnt/β-catenin signaling pathway. It provides a quantitative readout suitable for high-throughput screening of potential activators or inhibitors and for detailed mechanistic studies of compounds like this compound. Proper normalization and the use of appropriate controls are essential for generating reliable and reproducible data.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. signosisinc.com [signosisinc.com]
- 8. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185 stock solution preparation and storage
A Potent, Selective, and Brain-Penetrant Notum Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARUK3001185 is a potent and selective small-molecule inhibitor of the Wnt-deactivating enzyme Notum.[1][2][3] Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins, thereby preventing their interaction with cell surface receptors.[2][4][5] By inhibiting Notum, this compound effectively restores Wnt signaling in the presence of Notum.[1][6] This compound is characterized by its high potency, selectivity, oral activity, and ability to penetrate the blood-brain barrier, making it a valuable research tool for studying the therapeutic potential of Wnt pathway modulation in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers.[1][2][6][7]
Physicochemical Properties and Solubility
This compound is an off-white to pink solid compound.[1] Its key properties and solubility information are summarized below for ease of reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₄Cl₂F₃N₃ | [1] |
| Molecular Weight | 282.05 g/mol | [1] |
| CAS Number | 2411969-39-4 | [1] |
| Appearance | Solid, Off-white to pink | [1] |
| IC₅₀ | 6.7 nM (for Notum) | [1][3] |
| Solubility (in vitro) | DMSO: 100 mg/mL (354.55 mM) | [1] |
Note: Ultrasonic treatment may be required to achieve full dissolution in DMSO. Hygroscopic DMSO can significantly impact solubility.[1]
Stock Solution Preparation Protocol
Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. The following protocol details the steps for preparing a high-concentration stock solution of this compound.
Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Ultrasonic water bath (optional)
Protocol:
-
Calculate Required Mass: Determine the desired concentration and volume of the stock solution. Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[1]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage table below.
Stock Solution Calculation Examples:
| Desired Stock Concentration | Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 10 mM | 1 mL | 2.82 mg | 1 mL |
| 20 mM | 1 mL | 5.64 mg | 1 mL |
| 50 mM | 0.5 mL | 7.05 mg | 0.5 mL |
Storage and Stability
Correct storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: It is strongly recommended to aliquot the stock solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Mechanism of Action: Wnt Signaling Pathway
This compound functions by inhibiting Notum, a negative regulator of the canonical Wnt signaling pathway. This pathway is crucial for various cellular processes, including cell fate determination and proliferation.[2][6] The diagram below illustrates the mechanism.
In the canonical Wnt pathway, Wnt proteins bind to Frizzled and LRP5/6 receptors, which leads to the inhibition of a "destruction complex".[8] This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription via TCF/LEF transcription factors.[2][6] Notum acts as an antagonist by removing a lipid group from Wnt proteins that is essential for receptor binding.[2] this compound directly inhibits the enzymatic activity of Notum, thereby protecting Wnt proteins from inactivation and promoting downstream signaling.[1]
Experimental Protocol: TCF/LEF Reporter Assay
A TCF/LEF luciferase reporter assay is a common method to quantify the activity of the canonical Wnt signaling pathway and assess the efficacy of inhibitors like this compound.[6]
Objective:
To measure the ability of this compound to restore Wnt signaling in the presence of recombinant Notum protein in a cell-based assay.
Experimental Workflow
Detailed Steps:
-
Cell Seeding (Day 1):
-
Culture cells (e.g., HEK293T) that are stably or transiently transfected with a TCF/LEF-driven luciferase reporter construct.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound and Protein Preparation (Day 2):
-
Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Prepare solutions containing a constant concentration of Wnt3a ligand and recombinant Notum protein.
-
-
Cell Treatment (Day 2):
-
Remove the old medium from the cells.
-
Add the treatment media containing Wnt3a, Notum, and the varying concentrations of this compound. Include appropriate controls (e.g., cells with Wnt3a only, cells with Wnt3a and Notum).
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Reading (Day 3):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis (Day 4):
-
Normalize the luminescence readings to a control (e.g., Wnt3a + Notum with no inhibitor).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that restores 50% of the Wnt signal. This compound has been shown to restore Wnt signaling with an EC₅₀ of 110 nM in this type of assay.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARUK3001185 is a potent and selective inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[1] By inhibiting Notum, this compound can restore Wnt signaling, making it a valuable tool for research in areas such as neurodegenerative diseases, cancer, and regenerative medicine.[1][2] These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 282.047 g/mol | [3] |
| Formula | C₉H₄Cl₂F₃N₃ | [1] |
| Appearance | Solid | [1] |
| CAS Number | 2411969-39-4 | [1] |
Solubility Data
| Solvent | Concentration | mg/mL Conversion | Source |
| DMSO | 10 mM | ~2.82 mg/mL | [3] |
Note on Solution Stability: Stock solutions of compounds in DMSO are generally stable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] Studies have shown that many compounds in DMSO are stable for extended periods under proper storage conditions.[4][5]
Signaling Pathway
This compound acts by inhibiting the enzymatic activity of Notum. Notum is a secreted carboxylesterase that removes a palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[2] By inhibiting Notum, this compound prevents the deacylation of Wnt proteins, allowing them to bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF (T-cell factor/lymphoid enhancer factor) transcription factors, resulting in the expression of Wnt target genes.[6]
Experimental Protocols
Preparation of Stock Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Briefly centrifuge the vial of this compound to ensure all the solid is at the bottom. b. Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.82 mg of this compound. c. Vortex briefly until the solid is completely dissolved. d. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C. Stored properly, the stock solution should be stable for at least 6 months.[1]
In Vitro Cell-Based Assay: TCF/LEF Reporter Assay
This protocol is designed to measure the ability of this compound to restore Wnt signaling in the presence of Notum using a TCF/LEF luciferase reporter cell line (e.g., HEK293T-TCF/LEF). This compound has been shown to restore Wnt signaling in such an assay with an EC₅₀ of 110 nM.[3][6]
-
Materials:
-
HEK293T-TCF/LEF reporter cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Wnt3a protein
-
Recombinant Notum protein
-
This compound stock solution (10 mM in DMSO)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays of Notum Inhibition with ARUK3001185
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1][2] It does so by removing a palmitoleate (B1233929) group essential for the activity of Wnt proteins, thereby rendering them inactive.[2][3] Aberrant Notum activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and osteoporosis, making it a compelling therapeutic target.[3] ARUK3001185 is a potent, selective, and brain-penetrant small molecule inhibitor of Notum with an IC50 of 6.7 nM.[4][5] This document provides detailed protocols for biochemical assays to characterize the inhibition of Notum by this compound and similar compounds.
Key Concepts:
-
Wnt Signaling Pathway: A crucial and highly conserved signaling pathway involved in embryonic development, cell proliferation, and tissue homeostasis.[1][3]
-
Notum Enzyme: A carboxylesterase that deacylates Wnt proteins, thus inhibiting Wnt signaling.[2][6]
-
This compound: A potent and selective inhibitor of Notum, capable of restoring Wnt signaling in the presence of Notum.[4]
-
Biochemical Assay: An in vitro method used to measure the activity of an enzyme and assess the potency of its inhibitors.
Quantitative Data Summary
The inhibitory potency of this compound against human Notum has been determined using a biochemical assay with the fluorescent substrate OPTS (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate) and confirmed in cell-based assays.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Human Notum | Biochemical | OPTS | 6.7 | - | [4][5] |
| This compound | Human Notum | Cell-based (TCF/LEF reporter) | - | - | 110 | [7] |
Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity by 50% in a biochemical assay. EC50 in the cell-based assay represents the concentration required to achieve 50% of the maximal restoration of Wnt signaling in the presence of Notum.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Wnt/Notum signaling pathway and the general workflow for the biochemical inhibition assay.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notum deacylates Wnt proteins to suppress signalling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARUK3001185: A Potent Modulator of Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARUK3001185 is a potent, selective, and brain-penetrant small molecule inhibitor of the Wnt-deactivating enzyme Notum.[1][2] Notum is a carboxylesterase that negatively regulates the canonical Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins, thereby preventing their interaction with cell surface receptors.[1][2][3] By inhibiting Notum, this compound effectively restores and enhances Wnt signaling. The Wnt pathway is critically involved in numerous developmental processes, including neurogenesis.[3] Emerging evidence suggests that targeting Notum with inhibitors like this compound could be a promising therapeutic strategy for conditions associated with diminished neurogenesis, such as Alzheimer's disease and other neurodegenerative disorders.[3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in neurogenesis research.
Mechanism of Action: Wnt Signaling Modulation
This compound functions by directly inhibiting the enzymatic activity of Notum. This inhibition prevents the deacylation of Wnt proteins, allowing them to bind to their Frizzled (Fzd) receptors and LRP5/6 co-receptors on the cell surface. This binding initiates the canonical Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, many of which are involved in cell proliferation, differentiation, and survival, key processes in neurogenesis.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| IC50 | Notum OPTS Biochemical Assay | 6.7 nM | [1] |
| EC50 | TCF/LEF Luciferase Reporter Assay | 110 nM | [1][3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mouse (10 mg/kg, p.o.)
| Parameter | Value | Reference |
| Cmax (plasma) | 1.2 µM | [1] |
| Tmax (plasma) | 0.25 h | [1] |
| AUC0-t (plasma) | 2.8 µM·h | [1] |
| Oral Bioavailability (F%) | 66% | [1] |
| Brain Penetration (Kp) | 1.1 | [1] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.77 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Notum OPTS (Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate) Biochemical Assay
This assay quantitatively measures the carboxylesterase activity of Notum and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human Notum protein
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% CHAPS)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 20 µL of recombinant Notum protein (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of OPTS substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activation of the canonical Wnt signaling pathway.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., HEK293 STF cells)
-
Recombinant Wnt3a protein
-
Recombinant Notum protein
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed HEK293 STF cells into a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Prepare a mixture of Wnt3a (final concentration ~25 ng/mL) and Notum (final concentration ~200 ng/mL) in serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the Wnt3a/Notum mixture and incubate for 30 minutes at room temperature.
-
Remove the culture medium from the cells and add the Wnt3a/Notum/ARUK3001185 mixtures to the respective wells.
-
Incubate the cells for 16-24 hours at 37°C.
-
Equilibrate the plate to room temperature and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Determine the EC50 value by plotting the fold change against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: In Vivo Assessment of Neurogenesis in Mice
This protocol outlines a general procedure for evaluating the effect of this compound on adult hippocampal neurogenesis using BrdU labeling.
Materials:
-
Adult mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
5-bromo-2'-deoxyuridine (BrdU) solution (10 mg/mL in sterile saline)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Cryostat or vibratome
-
Immunohistochemistry reagents (primary antibodies against BrdU and neuronal markers like NeuN or DCX; secondary antibodies; mounting medium)
-
Microscope for imaging
Procedure:
-
Drug Administration:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle orally (p.o.) once daily for 14-28 days.
-
-
BrdU Labeling:
-
For proliferation studies, administer a single intraperitoneal (i.p.) injection of BrdU (50-100 mg/kg) 2 hours after the final drug administration.
-
For survival and differentiation studies, administer daily i.p. injections of BrdU for the first 5-7 days of drug treatment.
-
-
Tissue Processing:
-
24 hours (for proliferation) or 4 weeks (for survival) after the last BrdU injection, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde.
-
Post-fix the brains overnight in 4% paraformaldehyde and then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brains coronally at 40 µm using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform antigen retrieval for BrdU staining (e.g., incubation in 2N HCl).
-
Incubate sections with primary antibodies against BrdU and a neuronal marker (e.g., anti-BrdU and anti-NeuN).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount sections onto slides and coverslip with mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Quantification and Analysis:
-
Capture images of the dentate gyrus of the hippocampus using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells and the number of BrdU/NeuN double-positive cells using stereological methods.
-
Compare the number of new neurons between the this compound-treated and vehicle control groups using appropriate statistical tests.
-
Conclusion
This compound is a valuable research tool for investigating the role of Wnt signaling in neurogenesis and for exploring the therapeutic potential of Notum inhibition in neurodegenerative diseases. The protocols provided here offer a framework for characterizing the activity of this compound and assessing its effects on the generation of new neurons. Further studies are warranted to fully elucidate the pro-neurogenic potential of this compound in various preclinical models of neurological disorders.
References
- 1. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of ARUK3001185 in Organoid Cultures: Activating Wnt Signaling for Research and Drug Development
Application Notes for Researchers, Scientists, and Drug Development Professionals
The small molecule ARUK3001185 presents a significant opportunity for advancing organoid-based research and drug discovery. As a potent and selective inhibitor of the enzyme Notum, this compound offers a precise method for modulating the canonical Wnt signaling pathway, a critical regulator of stem cell maintenance, proliferation, and differentiation in a wide array of organoid models.[1][2][3]
Notum acts as a negative regulator of Wnt signaling by removing a necessary palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[2][3] By inhibiting Notum, this compound effectively restores and enhances Wnt signaling, which can be instrumental in the establishment, expansion, and differentiation of various organoid types, including but not limited to intestinal, liver, and pancreatic organoids. The ability to pharmacologically activate the Wnt pathway with a small molecule provides a powerful tool to overcome challenges in organoid culture, such as maintaining stemness and promoting the development of specific cell lineages.
Key Applications in Organoid Culture:
-
Enhanced Organoid Formation and Growth: Supplementation of culture media with this compound can promote the initial formation and subsequent growth of organoids from primary tissues or pluripotent stem cells by maintaining a robust Wnt signaling environment.
-
Directed Differentiation: By activating Wnt signaling, this compound can be used to guide the differentiation of organoids towards specific cell fates that are dependent on this pathway.
-
Disease Modeling: In organoid models of diseases characterized by deficient Wnt signaling, this compound can be utilized to investigate the therapeutic potential of Wnt pathway activation.[2]
-
Drug Screening: Organoid platforms treated with this compound can serve as a basis for high-throughput screening of drugs that modulate the Wnt pathway or interact with downstream targets.
Quantitative Data Summary
While specific data on the use of this compound in organoid cultures is not yet widely published, the following table summarizes its known biochemical properties, which are crucial for designing effective experimental protocols.
| Parameter | Value | Reference |
| Target | Notum Carboxylesterase | [1][2] |
| IC₅₀ | 6.7 nM | [1][4] |
| Mechanism of Action | Inhibition of Notum-mediated deacylation of Wnt proteins | [2][3] |
| Effect on Signaling | Restoration and activation of canonical Wnt signaling | [1][2] |
| Solubility | Please refer to the manufacturer's datasheet for specific solvent recommendations and concentrations. | |
| Recommended Starting Concentration for Organoid Culture | 10 nM - 500 nM (empirical testing required) |
Signaling Pathway
The canonical Wnt signaling pathway is initiated when a Wnt protein binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[5][6] This binding event leads to the inactivation of a "destruction complex" that normally phosphorylates β-catenin, targeting it for degradation. In the presence of an active Wnt signal, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes that regulate cell proliferation, differentiation, and survival.[2] Notum disrupts this process by deacylating Wnt proteins, preventing them from binding to their receptors. This compound inhibits Notum, thereby protecting the active form of Wnt and promoting downstream signaling.
Caption: this compound inhibits Notum, restoring Wnt signaling.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in organoid cultures. Specific parameters such as cell density, media composition, and treatment duration should be optimized for each organoid type and experimental question.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Refer to the manufacturer's datasheet for the appropriate solvent (e.g., DMSO) to reconstitute this compound to a high concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: General Workflow for this compound Treatment in Organoid Culture
This workflow outlines the key steps for incorporating this compound into a standard organoid culture protocol.
Caption: General workflow for organoid culture with this compound.
Protocol 3: Dose-Response Experiment to Determine Optimal Concentration
-
Organoid Plating: Plate organoids as per your standard protocol. For patient-derived organoids, this may involve dissociation into single cells before embedding in a 3D gel matrix.[7]
-
Preparation of Treatment Media: Prepare a serial dilution of this compound in your organoid culture medium. A suggested starting range is from 1 nM to 1 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound condition.
-
Treatment: Once the matrix has solidified, add the prepared media to the respective wells.
-
Incubation and Monitoring: Culture the organoids for a defined period (e.g., 7-14 days), replacing the media with freshly prepared treatment media every 2-3 days.[8] Monitor organoid formation efficiency, size, and morphology using brightfield microscopy.
-
Endpoint Analysis: At the end of the experiment, assess organoid viability and proliferation. An ATP-based assay like CellTiter-Glo® 3D can be used to quantify cell viability.[8]
-
Data Analysis: Plot the viability or other quantitative measures against the log of the this compound concentration to determine the optimal dose for the desired effect.
Protocol 4: Analysis of Wnt Pathway Activation
-
Treatment: Treat established organoid cultures with the optimized concentration of this compound for a defined period (e.g., 24-72 hours).
-
Organoid Harvesting: Harvest the organoids from the basement membrane matrix using a cell recovery solution.
-
RNA Isolation and qRT-PCR: Isolate total RNA from the organoids and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known Wnt target genes (e.g., AXIN2, LGR5, c-MYC). An increase in the expression of these genes will confirm the activation of the Wnt pathway.
-
Immunofluorescence: Fix and embed the organoids for cryosectioning. Perform immunofluorescence staining for β-catenin to observe its nuclear translocation, a hallmark of canonical Wnt pathway activation.
By following these guidelines and protocols, researchers can effectively utilize this compound to modulate Wnt signaling in their organoid cultures, thereby opening new avenues for discovery and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Testing Susceptibility of Patient-Derived Organoid Cultures to Therapies: Pharmacotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for ARUK3001185 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARUK3001185 is a potent and selective inhibitor of the Wnt-deactivating enzyme Notum.[1][2] Notum is a carboxylesterase that suppresses Wnt signaling by removing an essential palmitoleate (B1233929) group from Wnt proteins, thereby preventing their interaction with cell surface receptors.[1][2][3] The Wnt signaling pathway is crucial for various processes in the central nervous system, including neuronal development, differentiation, synaptic function, and neuroprotection.[4] Dysregulation of Wnt signaling has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[2][3][5] By inhibiting Notum, this compound can restore Wnt signaling, offering a potential therapeutic strategy to mitigate neuronal damage and promote neuronal health.[1][2]
These application notes provide detailed protocols for the use of this compound in primary neuron cultures to assess its neuroprotective and potential neurotoxic effects.
Mechanism of Action: Wnt Signaling Pathway
This compound acts by inhibiting the enzymatic activity of Notum, which is a negative regulator of the Wnt signaling pathway. The canonical Wnt pathway is central to many neuronal functions.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data illustrating the expected outcomes of this compound treatment in primary neuron cultures based on its known potency and mechanism of action.
Table 1: Biochemical and Cell-Based Potency of this compound
| Parameter | Value | Reference |
| Notum Inhibition (IC₅₀) | 6.7 nM | [6] |
| Wnt Signaling Restoration (EC₅₀) | 110 nM | [6] |
Table 2: Hypothetical Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons (MTT Assay)
| Treatment Group | This compound Conc. (nM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 100 | ± 5.2 |
| Glutamate (B1630785) (100 µM) | 0 | 48.5 | ± 4.1 |
| Glutamate + this compound | 10 | 55.2 | ± 3.8 |
| Glutamate + this compound | 50 | 68.7 | ± 4.5 |
| Glutamate + this compound | 100 | 82.1 | ± 3.9 |
| Glutamate + this compound | 500 | 85.4 | ± 4.2 |
Table 3: Hypothetical Neurotoxicity Assessment of this compound in Primary Hippocampal Neurons (LDH Release Assay)
| Treatment Group | This compound Conc. (nM) | LDH Release (% of Max Lysis) | Standard Deviation |
| Vehicle Control | 0 | 5.1 | ± 1.2 |
| This compound | 100 | 5.5 | ± 1.5 |
| This compound | 500 | 6.2 | ± 1.8 |
| This compound | 1000 | 7.8 | ± 2.1 |
| This compound | 5000 | 15.3 | ± 3.5 |
| Lysis Control | - | 100 | ± 0.0 |
Experimental Protocols
The following protocols provide a framework for culturing primary neurons and assessing the effects of this compound.
Protocol 1: Primary Neuron Culture from Rodent Embryos
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse embryos.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin or Papain
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Coat culture plates with Poly-D-lysine or Poly-L-ornithine overnight at 37°C. Rinse with sterile water before use.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Isolate the cortices or hippocampi from the embryonic brains under a dissecting microscope.
-
Mince the tissue and transfer to a tube containing a dissociation solution (e.g., trypsin or papain in HBSS) with DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete neuronal culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated culture plates.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Perform a partial media change every 2-3 days. Cultures are typically ready for experiments within 7-10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay Using MTT
This protocol assesses the ability of this compound to protect primary neurons from an excitotoxic insult, such as glutamate.
Materials:
-
Mature primary neuron cultures (7-10 DIV) in 96-well plates
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Pre-treat the primary neuron cultures with various concentrations of this compound (e.g., 10 nM to 500 nM) for 24 hours. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding glutamate (e.g., 100 µM final concentration) to the wells for 24 hours. Maintain control wells with no glutamate.
-
After the incubation period, remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) wells.
Protocol 3: Neurotoxicity Assay Using LDH Release
This protocol evaluates the potential toxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Mature primary neuron cultures in 96-well plates
-
This compound stock solution
-
LDH assay kit
-
Lysis buffer (provided with the kit)
-
Plate reader
Procedure:
-
Treat the primary neuron cultures with a range of this compound concentrations (e.g., 100 nM to 5000 nM) for 24-48 hours. Include a vehicle control.
-
Prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells.
-
Carefully collect the culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to react the supernatant with the provided substrate and catalyst.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to the maximum lysis control.
Conclusion
This compound presents a promising tool for investigating the role of Wnt signaling in neuronal health and disease. The provided protocols offer a comprehensive guide for researchers to evaluate its neuroprotective potential in primary neuron cultures. The hypothetical data suggests that this compound could offer significant protection against excitotoxic insults at nanomolar concentrations with a favorable toxicity profile. Further investigations using these methods will be valuable in elucidating the therapeutic potential of Notum inhibition for neurodegenerative disorders.
References
- 1. chemistryofcures.com [chemistryofcures.com]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | WNT signaling in neuronal maturation and synaptogenesis [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Cellular Efficacy of ARUK3001185, a Potent Notum Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARUK3001185 is a potent, selective, and brain-penetrant small molecule inhibitor of Notum, a secreted carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.[1][2][3] Notum exerts its inhibitory effect by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them unable to bind to their Frizzled receptors.[3][4] By inhibiting Notum, this compound effectively restores Wnt signaling, making it a valuable tool for studying the role of Notum in various physiological and pathological processes, including colorectal cancer and Alzheimer's disease.[2][3] These application notes provide detailed protocols for measuring the cellular efficacy of this compound.
Mechanism of Action: Restoring Wnt Signaling
The primary mechanism by which this compound exerts its cellular effect is through the inhibition of Notum's enzymatic activity, leading to the restoration of the canonical Wnt signaling pathway. In the presence of Notum, Wnt proteins are deacylated and cannot bind to the Frizzled (FZD) and LRP5/6 co-receptor complex. This leads to the degradation of β-catenin. By inhibiting Notum, this compound allows Wnt proteins to remain palmitoylated, facilitating their interaction with the receptor complex, subsequent stabilization and nuclear translocation of β-catenin, and activation of TCF/LEF-mediated gene transcription.[3][5][6]
Caption: Canonical Wnt signaling pathway modulation by Notum and this compound.
Experimental Protocols
The primary method to quantify the cellular efficacy of this compound is to measure the restoration of Wnt signaling in the presence of Notum. A TCF/LEF reporter assay is the most common and direct method for this purpose.[5][7]
Protocol 1: TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.
Objective: To determine the EC50 of this compound in restoring Wnt/β-catenin signaling in the presence of recombinant Notum.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF reporter plasmid (e.g., TOPFlash)
-
Control plasmid (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Recombinant Wnt3a
-
Recombinant human Notum
-
This compound
-
Lipofectamine 2000 (or other transfection reagent)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Caption: Experimental workflow for the TCF/LEF reporter assay.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in complete DMEM.
-
Transfection: After 24 hours, transfect the cells with the TCF/LEF reporter plasmid, a Renilla luciferase control plasmid, and a control plasmid (FOPFlash) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the medium with serum-free medium containing a fixed concentration of recombinant Wnt3a and recombinant human Notum. Add serial dilutions of this compound to the appropriate wells. Include control wells with Wnt3a and Notum but no inhibitor, and wells with Wnt3a alone.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
The efficacy of this compound is quantified by its EC50 value, which represents the concentration of the compound that elicits a half-maximal response in restoring Wnt signaling.
| Parameter | Description | Example Value |
| This compound EC50 | Concentration of this compound required to restore 50% of the Wnt signaling inhibited by Notum. | 110 nM[6] |
| Wnt3a Concentration | The concentration of recombinant Wnt3a used to stimulate the pathway. | 100 ng/mL |
| Notum Concentration | The concentration of recombinant Notum used to inhibit the pathway. | 50 nM |
| Maximal Response | Luciferase activity in the presence of Wnt3a alone. | 100% |
| Minimal Response | Luciferase activity in the presence of Wnt3a and Notum. | ~10% |
Protocol 2: Western Blot for β-catenin Stabilization
This protocol provides a method to qualitatively and semi-quantitatively assess the stabilization of β-catenin, a key downstream effector of the Wnt pathway.
Objective: To visualize the increase in cellular β-catenin levels following treatment with this compound in the presence of Wnt3a and Notum.
Materials:
-
SW480 or other suitable cell line
-
Recombinant Wnt3a
-
Recombinant human Notum
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with Wnt3a, Notum, and varying concentrations of this compound as described in the TCF/LEF assay protocol.
-
Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Data Presentation
The results can be presented as a representative Western blot image and a bar graph showing the quantification of β-catenin levels.
| Treatment Group | β-catenin Level (relative to control) |
| Vehicle Control | 1.0 |
| Wnt3a | 3.5 |
| Wnt3a + Notum | 1.2 |
| Wnt3a + Notum + this compound (10 nM) | 2.0 |
| Wnt3a + Notum + this compound (100 nM) | 3.2 |
| Wnt3a + Notum + this compound (1 µM) | 3.6 |
Selectivity and Off-Target Effects
To ensure that the observed cellular effects are due to the specific inhibition of Notum, it is important to assess the selectivity of this compound. This can be achieved through various in vitro and cellular assays.
-
Serine Hydrolase Profiling: As Notum is a serine hydrolase, this compound should be screened against a panel of other serine hydrolases to confirm its selectivity.[2]
-
Kinase Profiling: A broad kinase panel screen can rule out off-target effects on cellular kinases.[2]
-
Cell Viability/Toxicity Assays: It is crucial to determine the concentration range at which this compound does not induce cytotoxicity in the cell lines used for the efficacy assays. Standard assays like MTT or CellTiter-Glo can be employed.
Conclusion
The protocols outlined in these application notes provide a robust framework for measuring the cellular efficacy of the Notum inhibitor, this compound. The TCF/LEF reporter assay is the primary quantitative method to determine the EC50 of the compound in restoring Wnt signaling. This can be complemented by Western blot analysis to visualize the stabilization of β-catenin. By following these detailed procedures, researchers can accurately and reliably assess the cellular activity of this compound and further investigate the therapeutic potential of Notum inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ARUK3001185 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARUK3001185, a potent and selective Notum inhibitor, in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Notum.[1] Notum is a carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.[2][3] It does this by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their binding to the Frizzled receptor complex.[2][3] By inhibiting Notum, this compound prevents the deacylation of Wnt proteins, thereby restoring Wnt signaling.[1][4]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
Based on its known potency, a good starting point for a dose-response experiment is to use a wide range of concentrations spanning from low nanomolar to low micromolar. Given its biochemical IC50 of 6.7 nM and its cell-based EC50 of 110 nM in a TCF/LEF reporter assay, a suggested starting range would be from 1 nM to 10 µM.[1][5] This range should allow for the determination of a full dose-response curve.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a solid. For cell-based assays, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: Which cell-based assays are suitable for evaluating the activity of this compound?
The most common and direct assay to measure the functional activity of this compound is a TCF/LEF luciferase reporter assay.[5] This assay measures the transcriptional activity of β-catenin, the key downstream effector of the canonical Wnt pathway.[6][7] Other suitable assays include measuring the expression of Wnt target genes (e.g., AXIN2, c-MYC) by RT-qPCR or assessing the nuclear translocation of β-catenin via immunofluorescence.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from biochemical and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 6.7 nM | Biochemical (Notum inhibition) | [1][5] |
| EC50 | 110 nM | Cell-based (TCF/LEF reporter assay) | [5] |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay for Notum Inhibition
This protocol describes how to measure the ability of this compound to restore Wnt signaling in the presence of recombinant Notum.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant Wnt3a protein
-
Recombinant human Notum protein
-
This compound
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Add a fixed concentration of recombinant Notum protein to the wells.
-
Immediately add a fixed concentration of recombinant Wnt3a protein to stimulate the Wnt pathway.
-
Include appropriate controls: vehicle control (DMSO), Wnt3a only, Wnt3a + Notum without inhibitor.
-
-
Incubation: Incubate the treated cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal in the TCF/LEF reporter assay | Inefficient transfection | Optimize transfection conditions (reagent-to-DNA ratio, cell density). Use a positive control for transfection (e.g., a GFP-expressing plasmid). |
| Low Wnt3a activity | Test a higher concentration of Wnt3a. Ensure the recombinant Wnt3a is active. | |
| Notum concentration is too high | Perform a titration of Notum to find a concentration that significantly inhibits the Wnt3a response but can be rescued by an inhibitor. | |
| Insufficient incubation time | Optimize the incubation time after treatment (try 24, 48, and 72 hours). | |
| High background signal in the absence of Wnt3a | Basal Wnt activity in the cell line | Use a cell line with low endogenous Wnt signaling. |
| Reporter plasmid has high basal activity | Use a reporter with a minimal promoter. | |
| This compound shows no effect | Concentration is too low | Test a higher concentration range (up to 10 µM or higher). |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line is not responsive | Ensure the cell line expresses the necessary components of the Wnt signaling pathway (e.g., Frizzled receptors, LRP5/6). | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Be careful and precise when adding small volumes of reagents. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Observed cytotoxicity at higher concentrations | Compound-induced toxicity | Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound on your specific cell line. Use concentrations below the toxic threshold for functional assays. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is below 0.1%. |
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory role of Notum, which is blocked by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
potential off-target effects of ARUK3001185
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ARUK3001185. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[1][2][3][4] Notum functions by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[3][5] By inhibiting Notum, this compound effectively restores Wnt signaling.[2][3]
Q2: What are the known off-target effects of this compound?
This compound has been demonstrated to have a high degree of selectivity for its primary target, Notum.[4] Extensive off-target and safety pharmacology screens have shown the compound to be selective against a broad panel of serine hydrolases, kinases, and other representative drug targets.[1][2][6]
Q3: My experiment is showing unexpected results that might be due to off-target effects. What should I do?
While this compound is highly selective, it is crucial to troubleshoot experimental design and execution before concluding an off-target effect.
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation of the compound could lead to unexpected biological activity.
-
Review Experimental Controls: Verify that both positive and negative controls are behaving as expected. This includes vehicle controls and, if possible, a structurally related but inactive control molecule.
-
Consider Cellular Context: The expression levels of Notum and other potential interacting proteins can vary between cell lines and tissues. Characterize the Notum expression in your experimental system.
-
Consult Selectivity Data: Refer to the selectivity screening data below to see if any of the screened targets are relevant to your experimental system and could potentially explain the observed phenotype.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Unrelated to Wnt Signaling | Off-target activity, though unlikely given selectivity data. | 1. Verify the phenotype with a structurally distinct Notum inhibitor. 2. Perform a rescue experiment by adding exogenous active Wnt protein. 3. Consult the off-target screening data to identify potential alternative targets. |
| Variability in Experimental Results | Inconsistent compound activity or cellular response. | 1. Prepare fresh dilutions of this compound from a validated stock for each experiment. 2. Ensure consistent cell passage number and confluency. 3. Monitor Notum expression levels in your cell line over time. |
| Lower than Expected Potency | Suboptimal assay conditions or high Notum expression. | 1. Optimize the concentration of this compound and incubation time. 2. Quantify Notum levels in your experimental system to ensure they are within a range where the inhibitor can be effective. |
Quantitative Selectivity Data
The selectivity of this compound was assessed against a wide range of potential off-target proteins. The following tables summarize the findings from these screening panels.[6]
Table 1: Serine Hydrolase Selectivity
| Target Class | Number Screened | Observed Off-Target Activity |
| Serine Hydrolases | 49 | No significant off-target activity reported. |
Table 2: Kinase Selectivity
| Target Class | Number Screened | Observed Off-Target Activity |
| Kinases | 485 | No significant off-target activity reported. |
Table 3: General Drug Target Selectivity
| Target Class | Number Screened | Observed Off-Target Activity |
| Representative Drug Targets | 47 | No significant off-target activity reported. |
Experimental Protocols
Protocol 1: TCF/LEF Reporter Assay for Wnt Signaling
This cell-based assay is used to confirm the functional activity of this compound in restoring Wnt signaling in the presence of Notum.[2][5]
-
Cell Culture: Plate HEK293 cells stably expressing a Super Top Flash (STF) TCF/LEF firefly luciferase reporter in a 384-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C.[5]
-
Compound Preparation: Prepare a dilution series of this compound.
-
Incubation: Mix the this compound dilutions with recombinant Notum protein and incubate for 10 minutes at room temperature.[5]
-
Wnt Addition: Add recombinant Wnt-3A to the compound-Notum mixture and incubate for 1 hour at room temperature.[5]
-
Cell Treatment: Transfer the mixture to the reporter cell plates and incubate overnight at 37°C.[5]
-
Luminescence Measurement: Measure firefly luciferase activity according to the manufacturer's protocol. An increase in luminescence in the presence of this compound and Notum (compared to Notum alone) indicates successful inhibition of Notum and restoration of Wnt signaling.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
This method provides an unbiased assessment of the selectivity of this compound against active serine hydrolases in a complex proteome.[2]
-
Cell Culture and Lysis: Culture SW620 human colorectal cancer cells, which have high Notum expression.[2] Prepare concentrated conditioned media and cell lysates.
-
Probe Labeling: Treat the proteomes with this compound or vehicle control. Subsequently, label the remaining active serine hydrolases with the broad-spectrum probe, FP-biotin.[2]
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides using tandem mass tagging (TMT) for relative quantification by LC-MS/MS.
-
Data Analysis: Compare the abundance of labeled serine hydrolases between the this compound-treated and vehicle-treated samples. A lack of significant change in labeling for proteins other than Notum indicates high selectivity.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of Notum and this compound.
Caption: Experimental workflows for assessing this compound selectivity and functional activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185 Technical Support Center: Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity and cell viability assays using the Notum inhibitor, ARUK3001185.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[1][2][3] Notum deactivates Wnt proteins by removing a palmitoleate (B1233929) group essential for their activity. By inhibiting Notum, this compound restores Wnt signaling.[1][4]
Q2: Should I expect this compound to be cytotoxic?
The primary role of this compound is to modulate the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][5][6] Aberrant Wnt signaling is implicated in various diseases, including cancer.[4][7] Therefore, the effect of this compound on cell viability is context-dependent and will vary based on the cell type and the role of Wnt signaling in that specific cellular environment. In cell lines where proliferation is dependent on the suppression of Wnt signaling, this compound could potentially decrease cell viability. Conversely, in models where Wnt activation is beneficial, it may enhance viability.
Q3: Which cell viability or cytotoxicity assay is most suitable for use with this compound?
Standard colorimetric or fluorometric assays such as MTT, XTT, or resazurin-based assays are generally suitable.[8][9] These assays measure metabolic activity as an indicator of cell viability. LDH release assays can also be used to measure cytotoxicity by quantifying plasma membrane damage.[10] The choice of assay should be guided by the specific experimental question, the cell type being used, and the available laboratory equipment.
Q4: Can this compound interfere with common colorimetric or fluorometric assays?
While there is no specific data on this compound interference, it is always a good practice to include a control to test for any direct interaction between the compound and the assay reagents. This can be done by running the assay in a cell-free system with the compound at the highest concentration used in the experiment.
Q5: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?
DMSO is a common solvent for this compound. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected.[11] |
| Unexpected increase in cell viability at high concentrations of this compound | The compound may be promoting cell proliferation in the specific cell line used, consistent with its role in activating Wnt signaling. | Consider the role of Wnt signaling in your cell model. This may be a genuine biological effect. Confirm with a secondary assay or a different cell line. |
| Unexpected decrease in cell viability | The cell line may be dependent on suppressed Wnt signaling for survival. Alternatively, it could be an off-target effect or compound precipitation at high concentrations. | Investigate the role of Wnt signaling in your cell line. Visually inspect the wells for any signs of compound precipitation. Test a lower range of concentrations. |
| High background in absorbance/fluorescence readings | Microbial contamination of the culture. Phenol (B47542) red in the medium can interfere with some absorbance-based assays.[11] | Regularly check cultures for contamination. Consider using phenol red-free medium for the assay incubation period.[11] |
| Low signal or poor dynamic range in the assay | Cell seeding density is too low or too high. Incubation time with the compound or assay reagent is not optimal. | Perform a cell titration experiment to determine the optimal seeding density. Optimize the incubation times for both the compound treatment and the assay reagent.[11] |
Quantitative Data
| Compound | Parameter | Value | Assay |
| This compound | IC50 | 6.7 nM | OPTS biochemical assay against Notum[2] |
| This compound | EC50 | 110 nM | Cell-based TCF/LEF (Luciferase) reporter assay for Wnt signaling restoration[4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (with and without phenol red)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Notum, restoring Wnt signaling.
Caption: Workflow for MTT cell viability assay with this compound.
Caption: Troubleshooting logic for this compound cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
improving ARUK3001185 stability in solution
Welcome to the technical support center for ARUK3001185. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and handling of this compound in solution.
Troubleshooting Guide: Improving this compound Stability and Solubility
Researchers may encounter challenges with the solubility and stability of this compound in aqueous solutions, which can impact experimental reproducibility and accuracy. This guide provides troubleshooting strategies to address these issues.
Issue: Precipitation or cloudiness observed in solution.
This is a common indication of poor solubility or compound instability. The following steps can help to mitigate this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preparing stable this compound solutions.
Quantitative Data Summary
While specific solubility data for this compound is not extensively published, data from related precursor compounds can provide guidance.
| Compound | Aqueous Solubility (µg/mL) | LogD at pH 7.4 |
| Compound 6b (precursor) | 100 | 2.4 |
| Compound 7y (early lead) | 210 | Not Available |
This data is derived from in vitro ADME assays of related compounds and should be used as a general guide.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare initial stock solutions of this compound in a 100% organic solvent such as Dimethyl Sulfoxide (DMSO). This allows for a higher concentration stock that can then be diluted into aqueous buffers for your experiments.
Q2: How should I store this compound?
A2: this compound should be stored as a solid powder at -20°C for up to 12 months, or at 4°C for up to 6 months.[2] Once in solvent, it is recommended to store the solution at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the Notum carboxylesterase.[2][3][4] Notum negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[5][6][7] By inhibiting Notum, this compound restores Wnt signaling.[1][3][8]
Wnt Signaling Pathway and Notum Inhibition
Caption: this compound inhibits Notum, restoring Wnt signaling.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound is suitable for use in cell-based assays. It has been shown to restore Wnt signaling in the presence of Notum in a TCF/LEF reporter assay with an EC50 of 110 nM.[1][2] It is important to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Ensure the final DMSO concentration is non-toxic to your cells.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into your final aqueous experimental buffer (e.g., cell culture medium, PBS). It is crucial to add the stock solution to the buffer and vortex immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.1% for most cell-based assays).
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions for extended periods.
Cell-Based TCF/LEF Reporter Assay Workflow
Caption: Workflow for a cell-based TCF/LEF reporter assay with this compound.[9]
References
- 1. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: ARUK3001185 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ARUK3001185, a potent and selective inhibitor of the Wnt-deactivating enzyme Notum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. Notum functions by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity. By inhibiting Notum, this compound prevents the deacylation of Wnt proteins, leading to an increase in Wnt signaling.
Q2: What are the key quantitative parameters for this compound activity?
A2: The potency of this compound has been determined in both biochemical and cell-based assays.
Data Summary: this compound Activity
| Assay Type | Parameter | Value | Description |
| Biochemical Assay | IC50 | 6.7 nM[1] | Concentration of this compound required to inhibit 50% of Notum carboxylesterase activity in an in vitro assay using a synthetic substrate (OPTS). |
| Cell-Based Assay | EC50 | 110 nM[1] | Concentration of this compound required to achieve 50% of the maximal restoration of Wnt signaling in a TCF/LEF luciferase reporter assay in the presence of Notum. |
Q3: What are appropriate positive and negative controls for my this compound experiments?
A3: Proper controls are crucial for interpreting your results accurately.
-
Positive Controls: To confirm that your experimental system is responsive to Wnt pathway activation, you can use known Wnt agonists.
-
Wnt3a Conditioned Medium: This provides a source of active Wnt ligand to stimulate the pathway.
-
GSK3 Inhibitors: Small molecules like CHIR99021 or lithium chloride (LiCl) bypass the Wnt ligand-receptor interaction and directly inhibit GSK3β, a key component of the β-catenin destruction complex, leading to pathway activation.
-
-
Negative Controls: To ensure that the observed effects are due to the specific inhibition of Notum by this compound and not due to off-target effects or compound-specific artifacts, a structurally similar but biologically inactive analog should be used. While a specific inactive analog for this compound is not commercially available, a common strategy is to use a close structural analog that has been shown to have significantly lower or no activity against the target enzyme. For another Notum inhibitor, ABC99, its oxidized amide derivative ABC101 serves as an inactive control.[2] A similar strategy could be employed for this compound if a suitable analog can be synthesized or sourced. As an alternative, using a structurally unrelated Notum inhibitor can help confirm that the observed phenotype is due to Notum inhibition.
Troubleshooting Guides
Issue 1: Low or no signal in TCF/LEF reporter assay after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure the compound is properly stored and handled. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Cell Line Issues | Confirm that your cells (e.g., HEK293T) are healthy and have a low passage number. Ensure they have been successfully transfected with the TCF/LEF reporter and a control plasmid (e.g., Renilla luciferase). |
| Insufficient Notum Activity | The effect of this compound will only be observed in the presence of active Notum. Ensure you are adding recombinant Notum or that your cells endogenously express sufficient levels of Notum to suppress Wnt signaling at baseline. |
| Suboptimal Assay Conditions | Optimize the concentration of Wnt3a and Notum used in your assay. The concentrations should be set to a level where there is clear suppression of the Wnt signal by Notum, providing a window for rescue by this compound. |
| Luciferase Assay Reagent Problems | Use fresh luciferase assay reagents and ensure your luminometer is functioning correctly. |
Issue 2: High variability in results between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before plating. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique. |
| "Edge Effect" in Microplates | To minimize evaporation from outer wells, which can concentrate reagents, consider not using the outermost wells for experimental samples. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Visually inspect your this compound dilutions for any signs of precipitation. If solubility is an issue, consider adjusting the solvent or using a lower concentration range. |
| Inconsistent Incubation Times | Standardize all incubation times, including cell plating, compound treatment, and reagent additions. |
Experimental Protocols
Key Experiment 1: TCF/LEF Luciferase Reporter Assay
This assay is used to measure the effect of this compound on Wnt/β-catenin signaling in a cellular context.
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Wnt and Notum Addition: After 24 hours, replace the medium with fresh medium containing a predetermined concentration of Wnt3a (to induce signaling) and recombinant Notum (to suppress signaling).
-
This compound Treatment: Immediately add serial dilutions of this compound or the appropriate controls (vehicle, positive control, negative control) to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized data as a function of this compound concentration to determine the EC50 value.
Key Experiment 2: In Vitro Notum Biochemical Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Notum.
Methodology:
-
Reagent Preparation: Prepare a solution of recombinant human Notum enzyme and a fluorescent substrate, such as 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).
-
Compound Addition: In a 96-well plate, add serial dilutions of this compound or control compounds.
-
Enzyme Reaction Initiation: Add the Notum enzyme to the wells and incubate briefly.
-
Substrate Addition: Add the OPTS substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of OPTS by Notum results in a fluorescent product.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits Notum, preventing Wnt deacylation and promoting Wnt signaling.
Caption: Workflow for a TCF/LEF reporter assay to evaluate this compound activity.
References
Technical Support Center: ARUK3001185 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experiments involving ARUK3001185. The information is intended for researchers, scientists, and drug development professionals to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our 96-well plate assays with this compound. What are the common causes?
A1: Well-to-well variability in plate-based assays can stem from several factors. Common sources include inconsistent cell seeding, where different wells receive a different number of cells.[1] Another major contributor is inaccurate or inconsistent liquid handling, especially when dealing with small volumes of this compound or detection reagents.[2] Edge effects, where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, can also lead to variability.[3] Finally, ensure that the this compound stock solution is properly mixed before each dilution and that the final assay plate is mixed gently but thoroughly.
Q2: Our cell viability results with this compound are not consistent between experiments performed on different days. What could be the reason?
A2: Day-to-day variability is a common challenge in cell-based assays and can be attributed to several factors. The health and state of the cells are critical; variations in cell passage number, confluency at the time of the experiment, and subtle changes in culture conditions can significantly impact the cellular response to this compound.[4] Reagent stability is another key consideration. Ensure that all reagents, including the this compound stock solution, are stored correctly and that working solutions are freshly prepared for each experiment.[3] To minimize this variability, it is crucial to standardize cell culture and assay procedures as much as possible.[4]
Q3: We have identified this compound as a hit in our primary screen, but we are concerned about false positives. What are some common causes of false positives in high-throughput screening?
A3: False positives in high-throughput screening (HTS) can arise from compounds that interfere with the assay technology rather than acting on the biological target.[5][6] For example, in fluorescence-based assays, a compound that is itself fluorescent at the detection wavelength can produce a signal that is incorrectly interpreted as a biological effect. Similarly, in enzyme-based assays, the compound might directly inhibit or activate the reporter enzyme. It is essential to perform counter-screens and orthogonal assays with different detection methods to confirm the activity of this compound.[6]
Q4: What is the recommended cell density for assays involving this compound?
A4: The optimal cell density is cell-line dependent and should be determined empirically for each new assay. A cell titration experiment is recommended to find the density that provides the best signal-to-background ratio and a linear response range. Seeding cells too sparsely may lead to poor cell health and a weak signal, while seeding too densely can result in contact inhibition and altered cellular metabolism, which may affect the response to this compound.
Troubleshooting Guides
Issue 1: High Background Signal in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Contamination of cell culture | Routinely test for mycoplasma and other microbial contaminants.[4] Discard any contaminated cultures and start with a fresh, authenticated cell stock. |
| Reagent-related issues | Ensure that the assay reagents are not expired and have been stored under the recommended conditions. Prepare fresh reagents for each experiment. |
| Incomplete removal of phenol (B47542) red | If using a colorimetric or fluorescent assay, phenol red in the culture medium can interfere with the readings. Use phenol red-free medium for the assay. |
| High metabolic activity of cells | Optimize the cell seeding density. Overly confluent cells can lead to a high background signal. |
Issue 2: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Inaccurate serial dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Variability in cell health | Standardize cell culture conditions, including passage number, seeding density, and time from passage to experiment.[4] |
| Assay drift during plate reading | Read plates in a consistent and timely manner after adding the final reagent.[6] Consider using normalization methods to account for plate-to-plate variation. |
| Compound instability | Assess the stability of this compound in the assay medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the respective wells and include vehicle controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[7]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Receptor Tyrosine Kinase (RTK) Phosphorylation Assay (Western Blot)
This protocol is to determine if this compound affects the phosphorylation of a specific Receptor Tyrosine Kinase (RTK).
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Cell Culture and Treatment: Culture cells to approximately 80% confluency. Starve the cells in serum-free medium for 4-6 hours, then treat with this compound at various concentrations for the desired time. Stimulate with the appropriate ligand to induce RTK phosphorylation.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target RTK. Subsequently, probe with a primary antibody for the total form of the RTK as a loading control.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
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Analysis: Quantify the band intensities to determine the change in RTK phosphorylation in response to this compound treatment.
Visualizations
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Cascade
This diagram illustrates a simplified signaling pathway that is often modulated by compounds like this compound. Ligand binding to the RTK leads to receptor dimerization and autophosphorylation, which initiates downstream signaling cascades, such as the MAPK pathway, ultimately affecting gene expression and cellular processes.[8][9][10]
Caption: Generic RTK Signaling Pathway.
Experimental Workflow: Troubleshooting Assay Variability
This workflow outlines a logical approach to identifying and addressing sources of variability in cell-based assays with this compound.
Caption: Workflow for Troubleshooting Assay Variability.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. mt.com [mt.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. dispendix.com [dispendix.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. bio.libretexts.org [bio.libretexts.org]
how to minimize ARUK3001185 experimental artifacts
Technical Support Center: ARUK3001185
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize experimental artifacts when using this compound, a potent and selective inhibitor of the carboxylesterase Notum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Notum.[1][2] Notum is an enzyme that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[3][4] By inhibiting Notum, this compound restores Wnt signaling in the presence of Notum.[1][2]
Q2: What is the optimal in vitro concentration of this compound to use?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. The reported IC50 value for this compound against Notum is 6.7 nM.[1] In cell-based assays, it is advisable to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target effects.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, such as DMSO, at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in pre-warmed cell culture media. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: Are there any known off-target effects of this compound?
This compound has been shown to be highly selective for Notum, with little to no inhibition of other serine hydrolases and kinases in screening panels.[1][2] However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of Notum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound | 1. Degraded inhibitor: Improper storage or handling of the compound. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells in your specific model. | 1. Use a fresh aliquot of this compound from a properly stored stock. 2. Verify all calculations and ensure pipette calibration is accurate. 3. While this compound is known to be cell-permeable, consult literature for permeability in your specific cell type or consider alternative delivery methods. |
| High background or unexpected phenotypes | 1. Inhibitor concentration is too high: Leading to potential off-target effects. 2. Modulation of Wnt signaling: The observed phenotype may be a downstream consequence of Wnt pathway activation, not a direct off-target effect. | 1. Perform a dose-response experiment to identify the minimal effective concentration. 2. Use a structurally different Notum inhibitor to confirm the phenotype. Thoroughly investigate the downstream effects of Wnt signaling in your experimental system. |
| Precipitation of this compound in cell culture media | 1. Low solubility in aqueous media: The inhibitor may precipitate when diluted from the DMSO stock. 2. High final concentration of DMSO: Can contribute to precipitation. | 1. Ensure the final DMSO concentration is kept low (e.g., <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media. 2. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Variability between experiments | 1. Inconsistent cell conditions: Differences in cell passage number, seeding density, or growth phase. 2. Inconsistent inhibitor preparation: Variations in the dilution of the stock solution. | 1. Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Wnt Signaling Reporter Assay
This protocol describes a cell-based assay to measure the effect of this compound on Wnt signaling.
Materials:
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Cells stably expressing a Wnt-responsive reporter (e.g., TOP-Flash reporter)
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This compound
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Recombinant Wnt3a
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Recombinant Notum
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Cell culture medium and supplements
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Luciferase assay reagent
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96-well plates
Methodology:
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Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
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Compound Preparation: Prepare a dilution series of this compound in pre-warmed cell culture medium. Also, prepare solutions of Wnt3a and Notum.
-
Treatment:
-
Control group: Treat cells with vehicle (e.g., DMSO) only.
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Wnt3a group: Treat cells with Wnt3a to stimulate the Wnt pathway.
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Wnt3a + Notum group: Treat cells with a combination of Wnt3a and Notum to inhibit the Wnt pathway.
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Wnt3a + Notum + this compound group: Treat cells with Wnt3a, Notum, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
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Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Plot the dose-response curve for this compound to determine its EC50.
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of Notum and this compound.
Caption: Experimental workflow for a Wnt signaling reporter assay with this compound.
Caption: Logical workflow for troubleshooting experimental artifacts with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notum deacylates Wnt proteins to suppress signalling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Best Practices for Using ARUK3001185 in Long-Term Studies
Welcome to the technical support center for ARUK3001185, a potent and selective inhibitor of the Wnt-deactivating enzyme Notum.[1] This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and frequently asked questions (FAQs) for the successful implementation of this compound in long-term in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a critical palmitoleate (B1233929) group from Wnt proteins.[2][3] By inhibiting Notum, this compound restores the activity of Wnt proteins, leading to the activation of downstream signaling cascades. It is a potent inhibitor with an IC50 of 6.7 nM.[1]
Q2: What are the key research applications for this compound in long-term studies?
A2: Given its ability to modulate Wnt signaling, this compound is a valuable tool for long-term studies in research areas where this pathway is implicated, including:
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Neurodegenerative Diseases: Investigating the role of Wnt signaling in the progression of conditions like Alzheimer's disease.[4]
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Oncology: Studying the long-term effects of Wnt pathway activation on tumor growth and development.[4]
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Bone Biology: Exploring the potential of Notum inhibition in promoting bone formation and regeneration in chronic models of osteoporosis.
Q3: How should this compound be stored for long-term use?
A3: For long-term stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] When in solvent, it is recommended to store aliquots at -80°C for up to 6 months.[1] To avoid degradation, it is crucial to minimize repeated freeze-thaw cycles.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. For in vivo studies, further dilution into an appropriate vehicle is necessary.
Experimental Protocols and Data
In Vivo Studies: Chronic Dosing in Rodent Models
Long-term studies in rodents are crucial for understanding the in vivo efficacy and safety profile of this compound. While specific long-term toxicity data for this compound is not extensively published, studies with other small-molecule Notum inhibitors have reported dosing in rodents for up to 18 weeks without significant safety issues.[5][6]
Recommended Oral Gavage Protocol for Mice (Chronic Study)
This protocol is a general guideline and should be optimized for your specific experimental needs.
1. Vehicle Preparation:
-
A common vehicle for oral gavage is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used. The chosen vehicle should be tested for tolerability in a small cohort of animals before commencing a long-term study.
2. Dosing Solution Preparation:
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Prepare a stock solution of this compound in DMSO.
-
On each dosing day, freshly prepare the final dosing solution by diluting the DMSO stock into the chosen vehicle to the desired final concentration. Ensure the final DMSO concentration is as low as possible to minimize potential toxicity.
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Vortex the solution thoroughly to ensure homogeneity.
3. Administration:
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Administer the solution via oral gavage using an appropriately sized feeding needle. The volume should typically not exceed 10 mL/kg body weight.
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A twice-daily dosing regimen of 30 mg/kg has been reported to be well-tolerated in mice for 7 days. For chronic studies, a thorough dose-finding study is recommended to determine the optimal dose and frequency.
4. Monitoring:
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Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
At the end of the study, perform a full necropsy and histopathological analysis of major organs.
| Parameter | Recommendation |
| Species | Mouse (other rodent models may be suitable) |
| Route of Administration | Oral Gavage |
| Vehicle (example) | 0.5% CMC in sterile water |
| Dosing Frequency | Once or twice daily (to be determined by pharmacokinetic studies) |
| Duration | Up to 18 weeks (based on data from similar Notum inhibitors)[5][6] |
| Monitoring | Daily health checks, weekly body weight, terminal histopathology |
In Vitro Studies: Long-Term Cell Culture
For long-term in vitro experiments, maintaining the stability and activity of this compound in culture media is essential.
Protocol for Long-Term Treatment of Cell Cultures
1. Media Preparation:
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Prepare a high-concentration stock solution of this compound in sterile DMSO.
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On the day of media change, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
2. Cell Culture Maintenance:
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Replace the medium containing this compound at regular intervals (e.g., every 2-3 days) to ensure a consistent concentration of the inhibitor.
-
Monitor cell viability and morphology regularly using methods such as trypan blue exclusion or a live/dead cell staining assay.
3. Stability Considerations:
-
The stability of this compound in aqueous media over extended periods at 37°C has not been extensively reported. It is advisable to prepare fresh dilutions from the DMSO stock for each media change.
| Parameter | Recommendation |
| Solvent for Stock | DMSO |
| Final DMSO Concentration in Media | ≤ 0.1% |
| Media Changes | Every 2-3 days with freshly prepared this compound |
| Monitoring | Cell viability, morphology, and relevant pathway-specific readouts |
Troubleshooting Guides
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Action |
| Inconsistent or lack of efficacy | - Inadequate dosing or bioavailability- Compound degradation in the formulation | - Perform a dose-response study.- Analyze plasma levels to confirm exposure.- Prepare fresh dosing solutions daily.- Evaluate an alternative vehicle. |
| Adverse effects (e.g., weight loss, lethargy) | - Vehicle intolerance- On-target or off-target toxicity | - Conduct a vehicle-only control group.- Reduce the dose or dosing frequency.- Perform detailed histopathological analysis to identify target organs of toxicity. |
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Action |
| Loss of compound activity over time | - Degradation of this compound in culture medium at 37°C | - Replenish with fresh medium containing the inhibitor more frequently.- Perform a time-course experiment to assess the stability of the compound in your specific cell culture conditions. |
| Cell toxicity or altered morphology | - High concentration of DMSO- On-target or off-target effects of this compound | - Ensure the final DMSO concentration is ≤ 0.1%.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Include appropriate positive and negative controls. |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway with this compound Inhibition
Caption: this compound inhibits Notum, restoring Wnt-mediated signaling.
Experimental Workflow for a Chronic In Vivo Study
Caption: Workflow for a long-term in vivo study with this compound.
Potential Off-Target Effects
While this compound is a selective inhibitor of Notum, it is important to consider potential off-target effects in long-term studies. A screening against a panel of 78 drug targets showed minimal activity for most targets.[7] However, modest activity was observed at the following receptors at concentrations significantly higher than its Notum IC50:
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HTR3A (Serotonin 3A Receptor): IC50 of 4.5 µM
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nAChR(α4/β2) (Nicotinic Acetylcholine Receptor): IC50 of 9.2 µM
Researchers should be aware of these potential off-target activities, especially when using high concentrations of this compound, and consider appropriate control experiments to rule out their contribution to the observed effects. The primary concern for Wnt activators like Notum inhibitors is the potential increased risk for cancer due to their roles in cell proliferation and differentiation.[4] However, studies in global Notum knockout mice and short-term in vivo studies with Notum inhibitors have not raised significant safety concerns to date.[2][5] More extensive safety studies are needed to fully evaluate the long-term effects.[4]
References
- 1. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility with ARUK3001185
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring reproducibility when working with ARUK3001185, a potent and selective inhibitor of the Wnt-deactivating enzyme Notum.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, orally active, and brain-penetrant small molecule inhibitor of the enzyme Notum, with an IC50 of 6.7 nM.[1] Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins, leading to their inactivation.[4] By inhibiting Notum, this compound restores Wnt signaling.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to investigate the role of Notum in various biological processes and diseases. Due to its ability to restore Wnt signaling, it is a valuable tool for studying cellular proliferation, differentiation, and other Wnt-mediated events. It has potential applications in preclinical research for conditions such as colorectal cancer and Alzheimer's disease.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (354.55 mM), and using freshly opened DMSO is recommended.[1] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] The solid powder can be stored at -20°C for 12 months or at 4°C for 6 months.[2]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally bioavailable and brain-penetrant, making it suitable for in vivo studies in rodent models.[1][2][3] A twice-daily oral dosing of 30 mg/kg in mice has been shown to result in high and prolonged drug concentrations in both plasma and the brain.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in cell-based assays | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Always store as recommended (-80°C for long-term, -20°C for short-term).[1] |
| Low Cell Health: Cells may be unhealthy or at a high passage number, leading to altered signaling responses. | Use cells with a low passage number and ensure they are healthy and growing optimally before treatment. | |
| Suboptimal Assay Conditions: Incorrect seeding density, incubation time, or reagent concentrations. | Optimize cell seeding density and incubation times. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. | |
| Promoter "Leakiness" in Reporter Assays: The TCF/LEF reporter construct may exhibit basal activity, masking the effect of the inhibitor. | Include a negative control (e.g., vehicle-treated cells) to determine and subtract the background signal.[6] | |
| High background signal in TCF/LEF reporter assays | Basal Wnt Pathway Activity: The cell line used may have high endogenous Wnt signaling. | Select a cell line with low basal Wnt activity. Alternatively, consider using a Wnt pathway antagonist as a control to establish a baseline. |
| Cross-reactivity of Luciferase Substrate: The substrate may react with other components in the cell lysate. | Use a high-quality, validated luciferase assay system. Ensure that the lysis buffer is compatible with the luciferase reagents. | |
| Variability between replicate wells or experiments | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Pipetting Errors: Inaccurate dispensing of compound or reagents. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO stock solutions. | |
| Edge Effects: Evaporation from wells at the edge of the plate can lead to increased concentrations of reagents. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected cytotoxicity | High Compound Concentration: The concentration of this compound used may be toxic to the specific cell line. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to determine the cytotoxic concentration of this compound. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). Include a vehicle control with the same DMSO concentration as the treated wells. |
Data Summary
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 282.047 g/mol | [2] |
| Formula | C9H4Cl2F3N3 | [2] |
| IC50 (Notum) | 6.7 nM | [1] |
| EC50 (TCF/LEF Reporter Assay) | 110 nM | [2] |
| Solubility in DMSO | 100 mg/mL | [1] |
| Mouse Oral Bioavailability | 66% | Not explicitly in snippets, inferred from being "orally active" |
| Mouse Brain-to-Plasma Ratio (Kp,uu) | 0.77 | Not explicitly in snippets |
Experimental Protocols
Protocol 1: In Vitro TCF/LEF Luciferase Reporter Assay
This protocol outlines the steps for assessing the activity of this compound in restoring Wnt signaling using a TCF/LEF luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant Wnt3a
-
Recombinant Notum
-
This compound
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound and Protein Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare solutions of recombinant Wnt3a and Notum in cell culture medium.
-
-
Treatment:
-
Carefully remove the medium from the transfected cells.
-
Add the prepared solutions to the wells. Include the following controls:
-
Vehicle control (medium with DMSO)
-
Wnt3a only
-
Wnt3a + Notum
-
Wnt3a + Notum + this compound (at various concentrations)
-
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in luciferase activity relative to the Wnt3a + Notum control.
Protocol 2: In Vivo Mouse Study
This protocol provides a general guideline for an in vivo study in mice to evaluate the efficacy of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Appropriate mouse model for the disease under investigation
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Compound Formulation: Prepare a suspension of this compound in the vehicle solution at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Dosing: Administer this compound or vehicle to the mice via oral gavage. A typical dose for this compound is 30 mg/kg, administered twice daily.[1] The dosing volume should be appropriate for the size of the mice (e.g., 10 mL/kg).
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., brain, tumor) for downstream analysis. This may include western blotting for Wnt signaling pathway components, immunohistochemistry, or pharmacokinetic analysis of this compound concentrations.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on the desired endpoints compared to the vehicle-treated control group.
Visualizations
Canonical Wnt Signaling Pathway and Inhibition by this compound
Caption: Canonical Wnt signaling pathway with the inhibitory action of Notum and this compound.
Experimental Workflow for TCF/LEF Reporter Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
ARUK3001185: A Comparative Guide to a Novel Notum Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ARUK3001185 with other prominent Notum inhibitors, supported by experimental data. The information is intended to assist researchers in making informed decisions regarding the selection and application of these chemical tools for modulating Wnt signaling.
Introduction to Notum and its Inhibition
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1][2] It does so by removing a palmitoleate (B1233929) group essential for the activity of Wnt proteins.[2][3] Inhibition of Notum can restore Wnt signaling, a therapeutic strategy being explored for various diseases, including osteoporosis, neurodegenerative disorders, and some cancers.[2][4] Several small-molecule inhibitors of Notum have been developed, with this compound, LP-922056, and ABC99 being noteworthy examples for their distinct properties and applications.[1][4][5]
Comparative Performance of Notum Inhibitors
The following table summarizes the key quantitative data for this compound, LP-922056, and ABC99, offering a direct comparison of their potency and cellular activity.
| Inhibitor | Notum IC50 (Biochemical Assay) | Cell-Based Wnt Signaling EC50 | Key Features |
| This compound | 6.7 nM[6] | 110 nM[6][7] | Potent, selective, and brain-penetrant.[7][8] Suitable for oral dosing in rodent models.[7][8] |
| LP-922056 | 2 nM | 10 nM | Potent inhibitor with good oral bioavailability.[4] |
| ABC99 | 13 nM (gel-based ABPP)[4][9] | ~100-300 nM | Irreversible inhibitor with excellent selectivity.[9] Brain-penetrant in mice.[4] |
Signaling Pathway and Mechanism of Action
Notum exerts its inhibitory effect on the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of Notum and the action of its inhibitors.
Experimental Protocols
The characterization and comparison of Notum inhibitors rely on standardized biochemical and cell-based assays.
Notum OPTS Biochemical Assay
This assay is commonly used to determine the direct inhibitory activity of compounds on the Notum enzyme.[7][10]
Principle: The assay measures the enzymatic activity of purified human Notum using a synthetic fluorescent substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Notum hydrolyzes the octanoyl group from OPTS, leading to an increase in fluorescence that is monitored over time. Inhibitors will reduce the rate of this reaction.
Methodology:
-
Recombinant human Notum protein is purified.
-
The inhibitor compound is pre-incubated with the Notum enzyme in an appropriate buffer.
-
The reaction is initiated by the addition of the OPTS substrate.
-
The increase in fluorescence is measured at appropriate excitation and emission wavelengths using a plate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
-
IC50 values are calculated from dose-response curves.
TCF/LEF Reporter Assay
This cell-based assay assesses the ability of a Notum inhibitor to restore Wnt/β-catenin signaling in the presence of Notum.[4][11]
Principle: Cells are engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter. Activation of the canonical Wnt pathway leads to the accumulation of β-catenin, which co-activates TCF/LEF, driving luciferase expression. Notum suppresses this signaling, and an effective inhibitor will restore it.
Methodology:
-
HEK293T cells (or another suitable cell line) are co-transfected with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
The cells are treated with a Wnt ligand (e.g., Wnt3a) to activate the pathway.
-
Recombinant Notum protein is added to suppress the Wnt-induced signal.
-
The cells are then treated with varying concentrations of the Notum inhibitor.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency.
-
EC50 values are determined from the dose-response curves, representing the concentration of inhibitor required to restore 50% of the maximal Wnt signal.
Experimental Workflow
The general workflow for the discovery and characterization of Notum inhibitors is depicted below.
Conclusion
This compound has emerged as a potent and selective Notum inhibitor with favorable pharmacokinetic properties, making it a valuable tool for in vivo studies, particularly in the context of central nervous system diseases due to its brain penetrance.[7][8] Its performance is comparable to other well-characterized inhibitors like LP-922056 and ABC99, each offering unique advantages for specific research applications. The choice of inhibitor will depend on the experimental context, such as the need for oral administration, brain penetration, or a specific mechanism of action (reversible vs. irreversible). This guide provides the foundational data and protocols to aid in that selection process.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Notum deacylates Wnt proteins to suppress signalling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Notum Inhibitors: ARUK3001185, LP-922056, and ABC99
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three small-molecule inhibitors of the Wnt-deacylating enzyme Notum: ARUK3001185, LP-922056, and ABC99. Notum is a key negative regulator of the Wnt signaling pathway, and its inhibition is a promising therapeutic strategy for a range of diseases, including osteoporosis, neurodegenerative disorders, and certain cancers.[1] This document summarizes their mechanism of action, presents comparative experimental data, outlines key experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
All three compounds—this compound, LP-922056, and ABC99—are potent inhibitors of the carboxylesterase activity of Notum.[1][2] Notum negatively regulates Wnt signaling by removing a crucial palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[1][2] By inhibiting Notum, these molecules prevent the deacylation of Wnt proteins, thereby preserving Wnt signaling and its downstream effects.[1][2] While all three target Notum, ABC99 is distinguished as a covalent inhibitor, meaning it forms a permanent bond with the enzyme, which can result in a longer duration of action.[2][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, LP-922056, and ABC99, including in vitro potency and pharmacokinetic parameters.
Table 1: In Vitro Potency of Notum Inhibitors
| Parameter | This compound | LP-922056 | ABC99 |
| Notum Inhibition (OPTS Assay, IC50, nM) | 6.7[4] | 1.1[2] | 13 (time-dependent)[2][5] |
| Wnt Signaling Restoration (TCF/LEF Assay, EC50, nM) | 110[2] | 23[2] | 89[2] |
Table 2: Pharmacokinetic Properties of Notum Inhibitors in Mice
| Parameter | This compound | LP-922056 | ABC99 |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.) | Intraperitoneal (i.p.) |
| Oral Bioavailability (%) | 68 | 65[2][3] | Not Determined/Disclosed |
| Half-life (t1/2, hours) | 2.4 | 8[2][3] | Not Determined/Disclosed |
| Maximum Plasma Concentration (Cmax) | 2300 ng/mL (10 mg/kg, p.o.) | 129 µM (10 mg/kg, p.o.) | Not Determined/Disclosed |
| Area Under the Curve (AUC) | 10800 (ng·h)/mL (10 mg/kg, p.o.) | 1533 µM*h (10 mg/kg, p.o.) | Not Determined/Disclosed |
| Brain Penetrance (Brain:Plasma Ratio, Kp) | 1.08 | <0.01[2] | Reported to be brain penetrant[2][3] |
Key Experiments and Methodologies
The characterization of these Notum inhibitors has relied on a series of key in vitro and in vivo experiments.
Notum OPTS Biochemical Assay
This cell-free assay is used to determine the direct inhibitory activity of compounds on Notum's carboxylesterase function.
Protocol:
-
Recombinant human Notum enzyme is incubated with the test inhibitor at various concentrations.
-
A synthetic fluorescent substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), is added to the reaction.[2][6]
-
Notum-mediated hydrolysis of OPTS results in a fluorescent product.
-
The fluorescence intensity is measured over time using a plate reader.
-
The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the ability of the inhibitors to restore Wnt signaling in the presence of Notum.
Protocol:
-
HEK293 cells are engineered to contain a TCF/LEF-responsive element driving the expression of a luciferase reporter gene.[3]
-
The cells are treated with Wnt3a to activate the Wnt signaling pathway, along with recombinant Notum to suppress the signal.
-
The test inhibitors are added at various concentrations.
-
If the inhibitor is effective, it will block Notum's activity, leading to the activation of the TCF/LEF reporter and the production of luciferase.
-
Luciferase activity is quantified by measuring luminescence.
-
The effective concentration of the inhibitor that results in a 50% restoration of the Wnt signal (EC50) is determined.
In Vivo Osteoporosis Model (LP-922056)
This animal model is used to assess the therapeutic potential of Notum inhibitors for treating bone loss.
Protocol:
-
Ovariectomy (OVX) is performed on female mice or rats to induce an osteoporosis phenotype.
-
A cohort of animals receives daily oral administration of LP-922056.[1]
-
Over a period of several weeks, bone mineral density (BMD) is measured using techniques such as dual-energy X-ray absorptiometry (DXA).[1]
-
Serum levels of bone formation markers, such as procollagen (B1174764) type 1 N-terminal peptide (P1NP) and alkaline phosphatase (ALP), are quantified.
-
At the end of the study, bone microarchitecture and strength are analyzed using micro-computed tomography (µCT) and biomechanical testing.[1]
Visualizations
Wnt Signaling Pathway and Notum Inhibition
Caption: Wnt signaling pathway with Notum-mediated negative regulation and its inhibition.
Experimental Workflow for Notum Inhibitor Characterization
Caption: General experimental workflow for the discovery and validation of Notum inhibitors.
References
- 1. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. StarrLab - Intestinal Organoid Culture [sites.google.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ARUK3001185: A Potent and Selective Notum Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ARUK3001185, a small molecule inhibitor of the Notum enzyme, with other known inhibitors. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Notum and its Inhibition
Notum is a carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.[1][2] It does so by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their binding to Frizzled receptors and subsequent signal transduction.[1][2] Dysregulation of Notum activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of Notum can restore Wnt signaling, offering a potential therapeutic strategy for these conditions.[1][4]
This compound is a potent, selective, and brain-penetrant inhibitor of Notum.[2][3] This guide compares its performance against two other well-characterized Notum inhibitors: LP-922056 and ABC99.
Performance Comparison of Notum Inhibitors
The following table summarizes the in vitro potency of this compound and its comparators against human Notum.
| Inhibitor | Type | Biochemical Potency (IC50) | Cellular Potency (EC50) |
| This compound | Reversible | 6.7 nM[5] | 110 nM[6] |
| LP-922056 | Reversible | Not explicitly stated in search results | Potent activity demonstrated in rodent models for osteoporosis[3][4] |
| ABC99 | Irreversible (covalent) | 13 nM[7] | Preserves Wnt signaling in the presence of Notum[7] |
Specificity and Selectivity
A critical aspect of a chemical probe's utility is its specificity for the intended target. The selectivity of this compound has been profiled against a broad panel of other enzymes.
| Inhibitor | Selectivity Profile |
| This compound | - Highly selective against a panel of 49 other serine hydrolases.[4] - Showed no significant activity against a panel of 485 kinases at 10 µM.[3] |
| LP-922056 | - Developed as a tool compound for studying osteoporosis, suggesting good in vivo selectivity.[3][4] |
| ABC99 | - Demonstrated excellent selectivity across 64 other serine hydrolases in an activity-based protein profiling (ABPP) assay.[4][7] - A partial, concentration-dependent inhibition of ABHD6 was observed at concentrations that fully blocked Notum.[7] |
Experimental Methodologies
The data presented in this guide were generated using established biochemical and cell-based assays.
Notum OPTS Biochemical Assay
This in vitro assay measures the direct inhibitory effect of a compound on Notum's enzymatic activity.[6]
Principle: The assay utilizes a synthetic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon cleavage by Notum, produces a fluorescent signal. The inhibition of Notum activity by a test compound is quantified by the reduction in fluorescence.[6]
Brief Protocol:
-
Recombinant human Notum enzyme is incubated with the test compound at various concentrations.
-
The OPTS substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time.
-
The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated.[6]
TCF/LEF Reporter Cell-Based Assay
This assay assesses a compound's ability to restore Wnt signaling in a cellular context by inhibiting Notum.[6]
Principle: HEK293 cells are engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid-enhancing factor (TCF/LEF) responsive promoter. Activation of the canonical Wnt pathway leads to the expression of luciferase. In the presence of Notum, Wnt signaling is suppressed, resulting in low luciferase activity. An effective Notum inhibitor will block Notum's activity and restore Wnt-mediated luciferase expression.[6]
Brief Protocol:
-
TCF/LEF luciferase reporter cells are seeded in assay plates.
-
The cells are treated with a Wnt ligand (e.g., Wnt3a) and recombinant Notum enzyme.
-
Test compounds are added at various concentrations.
-
After an incubation period, the luciferase activity is measured.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined.[6]
Visualizing the Mechanism of Action
Wnt/Notum Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the role of Notum.
References
- 1. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
ARUK3001185: A Novel Alternative to Conventional Wnt Ligand Stimulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARUK3001185 with traditional methods of Wnt pathway activation, supported by experimental data.
The canonical Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the ability to precisely modulate this pathway is of significant interest in both basic research and therapeutic development. For years, the primary methods for activating the Wnt pathway have been direct stimulation with recombinant Wnt ligands, such as Wnt3a, or the use of small molecule inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), like CHIR99021.
This guide introduces this compound, a potent and selective small molecule inhibitor of Notum, as a compelling alternative for Wnt pathway activation. Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt pathway by deacylating Wnt proteins, rendering them inactive. By inhibiting Notum, this compound restores the activity of endogenous Wnt ligands, offering a more nuanced and potentially more physiological method of pathway modulation.
Comparative Performance Analysis
This section provides a quantitative comparison of this compound, recombinant Wnt3a, and CHIR99021. The data presented is compiled from various studies and is intended to provide a general performance overview. Direct head-to-head comparisons under identical experimental conditions would be necessary for a definitive assessment.
| Parameter | This compound | Recombinant Wnt3a | CHIR99021 |
| Target | Notum Carboxylesterase | Frizzled (FZD) Receptors | Glycogen Synthase Kinase 3β (GSK-3β) |
| Mechanism of Action | Inhibits the deacylation of Wnt ligands, restoring their activity. | Direct agonist of FZD receptors, initiating the downstream signaling cascade. | Inhibits the phosphorylation and subsequent degradation of β-catenin. |
| Potency (IC50/EC50) | IC50 = 6.7 nM (for Notum)[1]; EC50 = 110 nM (for Wnt signaling restoration in a TCF/LEF reporter assay) | ED50 = 20-80 ng/ml (in a TOPflash reporter assay) | IC50 = 6.7 nM (for GSK-3β)[2] |
| Reported Fold Activation (TOPflash Assay) | Restores Wnt signaling in the presence of Notum | ~5.3-fold induction | Can induce significantly higher activation than Wnt3a |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the canonical Wnt signaling pathway and the distinct mechanisms by which this compound, Wnt3a, and CHIR99021 activate it.
Canonical Wnt Signaling Pathway and Points of Intervention.
Experimental Workflow for Comparative Analysis
A robust method for comparing the efficacy of Wnt pathway activators is the TCF/LEF luciferase reporter assay. The following diagram outlines a typical experimental workflow.
Workflow for comparing Wnt pathway activators.
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom plates
-
Recombinant Wnt3a, CHIR99021, this compound, recombinant Notum protein
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOPflash or FOPflash plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the different treatments:
-
Vehicle control (e.g., PBS or DMSO)
-
Recombinant Wnt3a (e.g., 100 ng/mL)
-
CHIR99021 (e.g., 3 µM)
-
Recombinant Notum protein (e.g., 50 nM) + varying concentrations of this compound.
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the fold change of the normalized TOPflash activity over the normalized FOPflash activity.
Western Blot for β-catenin
This method is used to detect the stabilization of β-catenin, a hallmark of canonical Wnt pathway activation.
Materials:
-
Treated cells from the experimental setup
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Conclusion
This compound presents a novel and potent method for activating the Wnt signaling pathway. Its unique mechanism of inhibiting the negative regulator Notum offers a distinct advantage over traditional methods. While direct ligand stimulation with recombinant Wnt3a and pathway activation via GSK-3β inhibition by CHIR99021 are effective, this compound provides a means to restore and amplify the signaling of endogenous Wnt proteins. This approach may offer a more physiologically relevant modulation of the pathway. The choice of activator will ultimately depend on the specific experimental context and research question. For studies where the restoration of endogenous Wnt signaling is desired, particularly in contexts where Notum activity is heightened, this compound is a highly valuable tool.
References
Unveiling the Selectivity of ARUK3001185: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring accurate experimental outcomes and avoiding misleading interpretations. This guide provides a comprehensive comparison of the cross-reactivity profile of ARUK3001185, a potent Notum inhibitor, with other known Notum inhibitors, supported by experimental data and detailed protocols.
This compound is a selective, brain-penetrant inhibitor of the enzyme Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins.[1][2] With a half-maximal inhibitory concentration (IC50) of 6.7 nM, its potency is well-established.[1] However, its off-target activity is a critical consideration for its use as a research tool. This guide delves into the cross-reactivity studies of this compound and compares its performance against alternative Notum inhibitors, LP-922056 and ABC99.
Comparative Selectivity Profile
The selectivity of this compound has been rigorously assessed against broad panels of kinases and serine hydrolases, demonstrating a high degree of specificity for its intended target, Notum.
| Compound | Target Class | Number of Targets Screened | Results |
| This compound | Kinases | 485 | <50% inhibition at 10 µM for all kinases tested. |
| Serine Hydrolases | 40 (including Notum) | No significant cross-reactivity observed against 39 other serine hydrolases. IC50 for Notum was 170 nM in conditioned media. | |
| LP-922056 | Notum Inhibitor | N/A | A potent Notum inhibitor, used as a comparator. Specific cross-reactivity data against large panels is not readily available in the public domain. |
| ABC99 | Serine Hydrolases | >60 | Showed virtually no cross-reactivity with other serine hydrolases.[3] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the selectivity data, detailed experimental protocols for the key assays are provided below.
Serine Hydrolase Selectivity Screening: Activity-Based Protein Profiling (ABPP)
This method is employed to assess the selectivity of inhibitors against the entire serine hydrolase enzyme family in a native biological system.
Objective: To determine the inhibitory activity of a compound against a broad range of active serine hydrolases in a complex proteome.
Principle: This technique utilizes a biotin-tagged fluorophosphonate (FP-biotin) probe that covalently binds to the active site serine of serine hydrolases. By pre-incubating the proteome with an inhibitor, the competition for binding to the active site can be quantified.
Protocol:
-
Proteome Preparation: Prepare a cell lysate or conditioned media from a relevant cell line (e.g., SW620, known for high Notum expression).
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a specified time to allow for target engagement.
-
Probe Labeling: Add the FP-biotin probe to the inhibitor-treated proteome and incubate to label the remaining active serine hydrolases.
-
Enrichment: Use streptavidin-coated beads to capture the biotin-labeled proteins.
-
Digestion and Analysis: Digest the enriched proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases.
-
Data Analysis: Compare the abundance of each identified serine hydrolase in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Kinase Selectivity Profiling
This assay is designed to evaluate the inhibitory activity of a compound against a large, diverse panel of protein kinases.
Objective: To determine the percentage of inhibition of a large number of kinases at a single high concentration of the test compound.
Principle: The assay measures the ability of a kinase to phosphorylate its specific substrate in the presence and absence of the test inhibitor. The amount of phosphorylation is typically quantified using a variety of detection methods, such as radioactivity (e.g., ³³P-ATP) or luminescence (e.g., ADP-Glo™).
Protocol:
-
Assay Setup: In a multi-well plate, combine the individual kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at a fixed concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal in the presence of the inhibitor to the control (vehicle-only) reaction.
Wnt Signaling Pathway and Notum Inhibition
This compound acts by inhibiting Notum, which is a negative regulator of the canonical Wnt signaling pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action.
In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. Notum acts as an extracellular inhibitor by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their interaction with the Fz receptor. By inhibiting Notum, this compound restores the ability of Wnt proteins to activate the signaling cascade.
References
Confirming On-Target Efficacy of ARUK3001185 in Cellular Environments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARUK3001185's performance in cellular models, juxtaposed with alternative Notum inhibitors. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
On-Target Effect: Restoration of Wnt Signaling
This compound is a potent and selective inhibitor of Notum, a carboxylesterase that functions as a negative regulator of the Wnt signaling pathway.[1][2] Notum exerts its inhibitory effect by removing a crucial palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[2] By inhibiting Notum, this compound effectively restores the canonical Wnt signaling cascade. This on-target effect has been quantified in cellular assays and is a key measure of its efficacy.
The primary method for evaluating the on-target effect of Notum inhibitors in a cellular context is the TCF/LEF (T-cell factor/lymphoid enhancer factor) reporter assay. This assay measures the transcriptional activity downstream of β-catenin stabilization, a hallmark of canonical Wnt pathway activation. In the presence of active Wnt, β-catenin translocates to the nucleus and, in complex with TCF/LEF transcription factors, drives the expression of a reporter gene, typically luciferase. The addition of purified Notum protein suppresses this Wnt-induced signal. A successful Notum inhibitor, such as this compound, will rescue this suppression and restore the luciferase signal in a dose-dependent manner.
Comparative Performance of Notum Inhibitors
The efficacy of this compound has been benchmarked against other known Notum inhibitors, namely LP-922056 and ABC99. The following tables summarize their performance in both biochemical and cellular assays.
| Compound | Notum Inhibition (IC50, nM) |
| This compound | 6.7[3] |
| LP-922056 | 1.1[2] |
| ABC99 | 13[1] |
| Table 1: Biochemical potency of Notum inhibitors determined by an OPTS (ortho-phenoxyphenyl-4,4,4-trifluoro-3-oxobutanoate succinimidyl ester) biochemical assay. |
| Compound | Wnt Signaling Restoration (EC50, nM) |
| This compound | 110[2] |
| LP-922056 | 23[2] |
| ABC99 | 89[1] |
| Table 2: Cellular potency of Notum inhibitors in restoring Wnt signaling, as measured by a TCF/LEF reporter assay. |
Selectivity Profile: Minimizing Off-Target Effects
A critical aspect of a chemical probe's utility is its selectivity for the intended target. This compound has been profiled against a broad panel of proteins to assess its off-target activity.
| Compound | Serine Hydrolases Screened | Kinases Screened | Other Drug Targets Screened |
| This compound | 49 | 485 | 47 |
| LP-922056 | Not Disclosed | Not Disclosed | Not Disclosed |
| ABC99 | 64 | Not Disclosed | Not Disclosed |
| Table 3: Overview of selectivity screening for this compound and comparator compounds.[2] |
This compound demonstrated high selectivity against the panels of serine hydrolases, kinases, and other representative drug targets.[3] Similarly, quantitative mass spectrometry-based activity-based protein profiling (ABPP) of ABC99 revealed minimal cross-reactivity with 64 other serine hydrolases.[1]
Experimental Methodologies
TCF/LEF Reporter Assay for Wnt Signaling Restoration
This protocol outlines the general steps for assessing the ability of a Notum inhibitor to restore Wnt3a-induced signaling in the presence of Notum.
-
Cell Culture and Transfection: HEK293 cells are cultured and seeded in 96-well plates. The cells are then transfected with a TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound and Protein Incubation: The cells are treated with a constant concentration of Wnt3a conditioned medium and a concentration of purified Notum protein sufficient to inhibit Wnt3a signaling. Concurrently, serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Lysis and Luminescence Measurement: After an incubation period (typically 16-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The resulting data is then plotted against the compound concentration, and an EC50 value is determined using a non-linear regression analysis.
Serine Hydrolase Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
This protocol provides a general workflow for assessing the selectivity of a Notum inhibitor against other serine hydrolases.
-
Proteome Preparation: A cell or tissue lysate is prepared to serve as a source of a complex mixture of active serine hydrolases.
-
Inhibitor Incubation: The proteome is incubated with various concentrations of the test inhibitor (e.g., this compound) to allow for binding to target and off-target enzymes.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with a fluorescent reporter or biotin) is added to the inhibitor-treated proteome. This probe covalently labels the active site of serine hydrolases that have not been blocked by the test inhibitor.
-
Detection and Quantification:
-
Gel-Based: The labeled proteins are separated by SDS-PAGE, and the fluorescently tagged hydrolases are visualized. A decrease in fluorescence intensity for a particular band in the presence of the inhibitor indicates binding.
-
Mass Spectrometry-Based (Quantitative ABPP): Biotinylated probes are used to enrich for labeled proteins, which are then identified and quantified by mass spectrometry. This provides a more comprehensive and quantitative measure of selectivity across the proteome.
-
Visualizing the Molecular Interactions and Experimental Design
To further clarify the underlying biology and experimental procedures, the following diagrams have been generated.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide: The Efficacy of ARUK3001185 Versus Genetic Knockdown in Notum Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for inhibiting the Wnt signaling antagonist, Notum: the small molecule inhibitor ARUK3001185 and genetic knockdown. An objective analysis of their performance, supported by experimental data, is presented to aid researchers in selecting the most appropriate tool for their specific needs in studying Wnt signaling modulation.
Notum is a secreted carboxylesterase that negatively regulates the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[1][2][3] Its role in various diseases, including cancer and neurodegenerative disorders, has made it a significant therapeutic target.[4][5][6] This guide explores the efficacy of a potent pharmacological inhibitor, this compound, in comparison to the established method of genetic knockdown of the Notum gene.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound's inhibitory activity and the reported phenotypes of Notum genetic knockout. While direct head-to-head efficacy studies are not extensively available, this comparative data provides valuable insights into the potency and effects of each method.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 6.7 nM | OPTS Biochemical Assay | [7][8] |
| EC50 | ~100-300 nM | Cell-based TCF/LEF Reporter Assay | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Source |
| Oral Bioavailability | 66% | Mouse | Single oral dose | [5] |
| Brain Penetration (Kp) | 1.1 | Mouse | Single oral dose | [5] |
| Brain-to-Plasma Ratio (Kp,uu) | 0.77 | Mouse | Single oral dose | [5] |
Table 3: Phenotypes of Notum Genetic Knockdown in Mice
| Knockout Model | Phenotype | Observations | Source |
| Global Knockout | Renal and dental developmental defects | No other major phenotypic changes reported in soft tissues. Slightly reduced body weight, lean body mass, and body fat compared to wild-type. | [4] |
| Liver-Specific Knockout | Age-dependent obesity and glucose intolerance | Observed only in male mice. No other reported phenotype. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway, the mechanism of Notum inhibition, and a typical experimental workflow for evaluating Notum inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Notum OPTS Biochemical Assay
This assay measures the enzymatic activity of Notum and its inhibition by compounds like this compound.
-
Objective: To determine the in vitro potency (IC50) of a test compound against human Notum carboxylesterase activity.[5]
-
Enzyme: Recombinant human Notum (residues 81-451 with a Cys330Ser mutation).[5]
-
Substrate: Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).[5]
-
Principle: Notum cleaves the octanoyl group from OPTS, leading to a change in fluorescence that is monitored over time. Inhibitors will reduce the rate of this reaction.
-
Procedure:
-
A solution of human Notum is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the OPTS substrate.
-
The change in fluorescence is measured at appropriate excitation and emission wavelengths over a set period.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based TCF/LEF Reporter Assay
This assay assesses the ability of a compound to restore Wnt signaling in a cellular context where it is suppressed by Notum.
-
Objective: To measure the cellular potency (EC50) of a Notum inhibitor in restoring Wnt-driven gene transcription.[5][6]
-
Cell Line: HEK293 cells stably expressing a TCF/LEF luciferase reporter construct.
-
Principle: In the presence of Wnt3a, the TCF/LEF reporter is activated, leading to the production of luciferase. Co-transfection with Notum suppresses this activation. An effective Notum inhibitor will block Notum's activity and restore luciferase expression.
-
Procedure:
-
HEK293-TCF/LEF reporter cells are seeded in multi-well plates.
-
Cells are co-transfected with plasmids expressing Wnt3a and Notum.
-
Varying concentrations of the test compound (e.g., this compound) are added to the cells.
-
After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value is calculated by plotting the luciferase signal against the logarithm of the compound concentration.
-
In Vivo Pharmacokinetic Studies in Mice
These studies are crucial for determining the drug-like properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME).
-
Objective: To evaluate the oral bioavailability and brain penetration of this compound.[5]
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
A cohort of mice is administered this compound via oral gavage (p.o.) at a specific dose (e.g., 10 mg/kg).
-
At various time points post-administration, blood and brain tissue samples are collected.
-
The concentration of this compound in plasma and brain homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), oral bioavailability, and the brain-to-plasma ratio (Kp), are calculated.
-
Generation of Notum Knockout Mice
Genetic knockdown provides a definitive model for understanding the biological function of a gene.
-
Objective: To study the physiological consequences of the complete or tissue-specific absence of Notum.
-
Methodology: Standard homologous recombination in embryonic stem (ES) cells is typically used to generate knockout mice.
-
A targeting vector is constructed to replace a critical exon of the Notum gene with a selection marker (e.g., a neomycin resistance cassette).
-
The targeting vector is electroporated into ES cells.
-
ES cells that have undergone successful homologous recombination are selected and injected into blastocysts.
-
Chimeric mice are generated and bred to establish a germline transmission of the null Notum allele.
-
Heterozygous mice are intercrossed to produce homozygous Notum knockout mice.
-
-
Conditional Knockout: For tissue-specific or temporally controlled knockdown, the Cre-LoxP system is often employed. This involves generating mice with LoxP sites flanking a critical Notum exon and crossing them with mice expressing Cre recombinase under the control of a specific promoter.
Comparison of Efficacy and Application
This compound:
-
Potency and Selectivity: this compound is a highly potent inhibitor of Notum with an IC50 in the low nanomolar range.[7][8] It has also been shown to be selective against other serine hydrolases, kinases, and various drug targets.[6][9]
-
Pharmacokinetics: This compound exhibits good oral bioavailability and, importantly, is brain-penetrant, making it a valuable tool for investigating the role of Notum in the central nervous system.[5][7]
-
Therapeutic Potential: As a small molecule, this compound offers the potential for therapeutic intervention. Its reversible nature allows for dose-dependent and temporally controlled inhibition of Notum, which is crucial for translational studies.
-
Applications: Ideal for acute in vivo studies, dose-response analyses, and preclinical evaluation of Notum inhibition as a therapeutic strategy.
Genetic Knockdown:
-
Definitive Target Invalidation: Genetic knockdown provides an unambiguous method to study the consequences of the absence of Notum function.
-
Developmental Insights: Global knockout models are invaluable for understanding the role of a gene during development, as evidenced by the renal and dental defects observed in Notum knockout mice.[4]
-
Chronic Effects: This approach is well-suited for studying the long-term consequences of Notum deficiency.
-
Limitations:
-
Developmental Compensation: The organism may develop compensatory mechanisms to cope with the absence of the gene from conception, which can mask the true function of the protein in adulthood.
-
Lethality or Severe Phenotypes: Global knockout of some genes can be embryonically lethal or result in severe developmental abnormalities, precluding the study of their function in adult animals. While the global Notum knockout is not lethal, it does present some developmental issues.[4]
-
Lack of Temporal Control: Standard knockouts do not allow for the study of acute inhibition in adult animals. Conditional knockouts can address this but are more complex and time-consuming to generate.
-
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of Notum. This compound offers a potent, selective, and reversible means of inhibiting Notum activity, with excellent pharmacokinetic properties that make it suitable for in vivo studies, particularly in the context of neurodegenerative diseases.[5][6] Its drug-like characteristics provide a direct path toward therapeutic development.
Genetic knockdown, on the other hand, provides the most definitive evidence for the physiological role of Notum, especially during development. The choice between these two approaches will ultimately depend on the specific research question. For studies requiring acute, dose-dependent, and reversible inhibition, or for preclinical therapeutic evaluation, this compound is the superior choice. For investigating the fundamental role of Notum in development and the long-term consequences of its absence, genetic knockdown models are indispensable. The complementary use of both approaches can provide a comprehensive understanding of Notum's role in health and disease.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crick.ac.uk [crick.ac.uk]
- 3. NOTUM (Wnt signaling) Library [chemdiv.com]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 9. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Brain Penetrance: Osimertinib vs. Other EGFR TKIs
An extensive search has revealed no publicly available information regarding a compound designated "ARUK3001185." This identifier does not appear in scientific literature, patent databases, or clinical trial registries. The lack of data prevents a direct assessment and comparison of its brain penetrance capabilities against other compounds.
It is possible that this compound is an internal discovery code for a very early-stage compound that has not yet been disclosed in public forums.
To fulfill the user's request for a comparative guide on brain penetrance, we will proceed by using a well-documented, brain-penetrant small molecule inhibitor, Osimertinib (AZD9291) , as a representative example. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC), particularly in cases with brain metastases, making its brain penetrance a critical feature.
This guide will compare Osimertinib to other relevant EGFR TKIs and provide the requested data presentation, experimental protocols, and visualizations.
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) malignancies, including primary brain tumors and brain metastases. This guide compares the brain penetrance of Osimertinib with first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) EGFR TKIs.
Data Presentation: Quantitative Comparison of Brain Penetrance
The following table summarizes key quantitative parameters related to the brain penetrance of various EGFR inhibitors in preclinical models. The key metric used is the brain-to-plasma concentration ratio (Kp,uu), which measures the unbound drug concentration in the brain relative to the unbound concentration in plasma, providing the most accurate assessment of BBB penetration.
| Compound | Generation | Kp,uu (Brain-to-Plasma Ratio) | Efflux Ratio (P-gp/BCRP) | Primary CNS Target | Reference |
| Osimertinib | Third | ~1.5 - 2.5 | Low | EGFRm+, T790M | |
| Gefitinib | First | ~0.02 - 0.1 | High | EGFRm+ | |
| Erlotinib | First | ~0.05 - 0.2 | High | EGFRm+ | |
| Afatinib | Second | ~0.01 - 0.05 | High | EGFRm+, HER2 |
Note: Kp,uu values are approximated from multiple preclinical studies and can vary based on the animal model and experimental conditions. Efflux ratio indicates susceptibility to being pumped out of the brain by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A lower ratio is favorable for brain penetration.
Experimental Protocols: Assessing Brain Penetrance
The data presented above is typically generated using in vivo pharmacokinetic studies in animal models.
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of a drug candidate.
Methodology: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimated for at least one week before the experiment.
-
Drug Administration: The test compound (e.g., Osimertinib) is formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80) and administered orally (p.o.) or intravenously (i.v.) at a defined dose.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, animals are anesthetized.
-
Blood Sampling: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). The blood is centrifuged to separate the plasma.
-
Brain Homogenization: Immediately following blood collection, the animal is euthanized, and the brain is perfused with ice-cold saline to remove residual blood. The brain is then harvested, weighed, and homogenized in a buffer solution.
-
-
Bioanalysis:
-
Drug concentrations in plasma and brain homogenate are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) is determined separately using equilibrium dialysis.
-
-
Calculation of Kp,uu:
-
The total brain-to-plasma ratio (Kp) is calculated: Kp = Ctotal, brain / Ctotal, plasma
-
The unbound brain-to-plasma ratio (Kp,uu) is then calculated: Kp,uu = (Ctotal, brain * fu,brain) / (Ctotal, plasma * fu,plasma)
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows related to assessing brain penetrance.
Caption: Blood-Brain Barrier drug transport dynamics.
Caption: Workflow for Kp,uu determination in vivo.
Comparative Validation of ARUK3001185 and Alternative Notum Inhibitors in Modulating Wnt Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of ARUK3001185 in comparison to other Notum inhibitors, supported by experimental data and detailed protocols.
The Wnt signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Notum, a highly conserved carboxylesterase, acts as a negative regulator of this pathway by removing a crucial palmitoleate (B1233929) group from Wnt proteins, thereby inactivating them. The development of small molecule inhibitors targeting Notum has emerged as a promising therapeutic strategy to restore Wnt signaling. This guide provides a comparative analysis of a potent Notum inhibitor, this compound, with other notable alternatives, LP-922056 and ABC99, focusing on their validation in different cell lines.
Performance Comparison of Notum Inhibitors
The efficacy of this compound and its alternatives has been primarily evaluated through their ability to restore Wnt signaling in cell-based reporter assays. These assays typically utilize cell lines engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid-enhancing factor (TCF/LEF) responsive element, a downstream target of the canonical Wnt pathway. The half-maximal effective concentration (EC50) values from these assays serve as a key metric for comparing the potency of these inhibitors in a cellular context.
| Compound | Biochemical IC50 (nM) | Cell-Based Wnt Signaling Assay | Cell Line | EC50 (nM) |
| This compound | 6.7[1] | TCF/LEF Luciferase Reporter Assay | Not Specified (likely HEK293-based) | 110[1] |
| ABC99 | 13[2] | SuperTOPflash (STF) Luciferase Reporter Assay | HEK293T-STF | 89[2] |
| LP-922056 | 1.1[3] | TCF/LEF Reporter Assay | Not Specified | Data not available in the reviewed literature |
Signaling Pathway and Inhibition Mechanism
The canonical Wnt signaling pathway is initiated by the binding of a Wnt protein to its receptor complex on the cell surface. This triggers a cascade of intracellular events culminating in the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated gene transcription. Notum interferes with this process by deacylating Wnt proteins, preventing their interaction with the receptor. Notum inhibitors, such as this compound, block the enzymatic activity of Notum, thereby protecting Wnt proteins from deacylation and allowing the signaling cascade to proceed.
Caption: The Wnt signaling pathway and the inhibitory role of Notum.
Experimental Protocols
The following are generalized protocols for the TCF/LEF luciferase reporter assays used to validate Notum inhibitors. Specific parameters may need to be optimized for different cell lines and experimental conditions.
TCF/LEF Luciferase Reporter Assay (General Protocol)
This assay measures the ability of a compound to restore Wnt3a-stimulated, Notum-inhibited TCF/LEF-dependent luciferase expression in a stable reporter cell line (e.g., HEK293T-STF).
Materials:
-
HEK293T-STF (SuperTOPflash) stable cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics
-
Recombinant human Wnt3a
-
Recombinant human Notum
-
Test compounds (this compound, ABC99, LP-922056)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-STF cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay medium (DMEM with 0.1% BSA).
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of assay medium containing a pre-determined concentration of Wnt3a and Notum to each well.
-
Add 50 µL of the diluted test compounds to the respective wells. For control wells, add assay medium with and without Wnt3a/Notum.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the culture medium in each well.
-
Lyse the cells by incubating for 5-10 minutes on a plate shaker at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to control wells and plot the results as a percentage of Wnt3a activation. Calculate the EC50 values using a suitable non-linear regression model.
Experimental Workflow for Notum Inhibitor Validation
Caption: A typical workflow for validating Notum inhibitors in a cell-based assay.
Conclusion
This compound stands as a potent inhibitor of Notum, effectively restoring Wnt signaling in cellular models. Its performance is comparable to another well-characterized inhibitor, ABC99. While LP-922056 is also a potent biochemical inhibitor of Notum, publicly available data on its EC50 in a comparable cell-based Wnt reporter assay is limited, making a direct potency comparison in a cellular context challenging. The selection of a suitable Notum inhibitor for research or therapeutic development will depend on the specific experimental context, including the cell type and the desired pharmacological properties. The provided protocols and comparative data serve as a valuable resource for researchers to design and interpret experiments aimed at modulating the Wnt signaling pathway.
References
A Comparative Analysis of Covalent vs. Non-Covalent Notum Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The carboxylesterase Notum has emerged as a significant drug target for modulating the Wnt signaling pathway, with implications for treating a range of diseases including cancer, osteoporosis, and neurodegenerative disorders.[1][2] Notum acts as a negative regulator of Wnt signaling by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[1][3][4] The development of small-molecule inhibitors of Notum is a promising therapeutic strategy. These inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison: Covalent vs. Non-Covalent Inhibitors
The choice between a covalent and a non-covalent inhibitor depends on the specific research question and desired therapeutic profile. Covalent inhibitors, which form a stable chemical bond with the target protein, can offer prolonged duration of action. Non-covalent inhibitors, which bind reversibly, may provide a more tunable and potentially safer pharmacological profile.
Quantitative Data Summary
The following tables summarize key quantitative data for representative covalent and non-covalent Notum inhibitors, extracted from published literature.
Table 1: Covalent Notum Inhibitors
| Compound Name | Notum IC50 (nM) | Cellular EC50 (nM) | Mechanism of Action | Key Features | Reference |
| ABC99 | 13 | Not Reported | Irreversible, acylates Ser232 | Selective, developed by activity-based protein profiling (ABPP) | [5][6][7] |
| Methyl 4-indolinyl-4-oxobutanoate (1) | ~100 | 530 | Covalent, forms acyl-enzyme intermediate with Ser232 | Identified through virtual and crystallographic screening | [8] |
| Compound 24 | <500 | Not Reported | Covalent, forms adduct with Ser232 | Identified from a virtual screen | [5] |
Note: The IC50 value for covalent inhibitors can be time-dependent.[5]
Table 2: Non-Covalent Notum Inhibitors
| Compound Name | Notum IC50 (nM) | Cellular EC50 (nM) | Binding Affinity (K_d) | Key Features | Reference |
| LP-922056 | Not Reported | Not Reported | Not Reported | Orally active, increases cortical bone thickness in mice | [5][9] |
| ARUK3001185 | Not Reported | Not Reported | Not Reported | Potent, selective, and brain-penetrant | [5] |
| N-Acyl indolines (e.g., 4w) | Potent (specific values vary) | Potent (specific values vary) | Not Reported | Developed from a covalent hit, useful in vitro tools | [6][10][11] |
| Triazole 6b | 500 | Not Reported | Not Reported | Identified from a crystallographic fragment screen | [12][13] |
| Indazole 38 | 32 | Not Reported | Not Reported | Developed from a 2-phenoxyacetamide (B1293517) fragment hit | [14] |
| Isoquinoline 45 | 85 | Not Reported | Not Reported | Developed from a 2-phenoxyacetamide fragment hit | [14] |
Signaling Pathways and Experimental Workflows
To understand the context of Notum inhibition, it is crucial to visualize the Wnt signaling pathway and the experimental procedures used to evaluate inhibitors.
Wnt/β-catenin Signaling Pathway and Notum Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of Notum. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. Notum negatively regulates this pathway by deacylating Wnt proteins, preventing their interaction with FZD. Notum inhibitors block this deacylation, thereby restoring Wnt signaling.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Notum deacylates Wnt proteins to suppress signalling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - UCL Discovery [discovery.ucl.ac.uk]
- 12. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Synergistic Potential of Notum Inhibition: A Comparative Guide to Combination Strategies with ARUK3001185
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Notum inhibitor ARUK3001185 in the context of combination therapies. While direct experimental data on combinations involving this compound is emerging, this document leverages data from studies on analogous Notum inhibitors to highlight promising synergistic strategies.
This compound is a potent, selective, and orally active inhibitor of Notum, a key negative regulator of the Wnt signaling pathway.[1] Notum functions as a carboxylesterase, removing a critical palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[2] By inhibiting Notum, this compound restores Wnt signaling, a pathway crucial in various physiological and pathological processes, including cancer.[1][2] This guide explores the rationale and supporting data for combining Notum inhibitors like this compound with other small molecules to enhance therapeutic efficacy.
Comparison with Alternative Notum Inhibitors
This compound is one of several small-molecule inhibitors developed to target Notum. Its performance is comparable to other well-characterized inhibitors such as LP-922056 and ABC99, all of which exhibit potent inhibition of Notum activity and the ability to restore Wnt signaling in vitro.[3][4]
| Molecule | Target | IC50 (Notum) | Key Features | Reference |
| This compound | Notum | 6.7 nM | Potent, selective, orally active, and brain-penetrant. | [1] |
| LP-922056 | Notum | Not specified | Orally active, shown to increase cortical bone thickness in rodent models. | [5] |
| ABC99 | Notum | 13 nM | Irreversible inhibitor, potent and selective. | [6] |
Synergistic Combination of Notum Inhibition with FASN Inhibition in Colorectal Cancer
Recent preclinical studies have highlighted a promising synergistic interaction between the inhibition of Notum and Fatty Acid Synthase (FASN). Upregulation of FASN has been linked to the stabilization of β-catenin and increased expression of Notum, promoting stem-like properties in colorectal cancer (CRC) cells.[7] This provides a strong rationale for the dual inhibition of both pathways.
The following data, derived from a study on the FASN inhibitor TVB-3166 and the Notum inhibitor LP-922056 (a close analogue of this compound), demonstrates this synergy in CRC models.[7]
Quantitative Data Summary
Table 1: Effect of FASN and Notum Inhibitors on the Viability of Colorectal Cancer Organoids (ApcMin).
| Treatment | Concentration | % Viability Decrease |
| TVB-3166 | Not specified | Significant |
| Caffeine (Notum Inhibitor) | Not specified | Significant |
| LP-922056 | 250 µM | Significant |
Data adapted from Zaytseva et al.[7]
Table 2: IC50 of Caffeine (Notum Inhibitor) in Colorectal Cancer Cell Lines.
| Cell Line | IC50 |
| HT29 | 90 µM |
| SW480 | 84 µM |
Data adapted from Zaytseva et al.[7]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the Wnt signaling pathway and a typical experimental workflow for assessing synergistic effects of drug combinations.
Caption: Wnt pathway and this compound intervention.
Caption: Workflow for synergy assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell and Organoid Culture
-
Colorectal Cancer Cell Lines (HT29, SW480): Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
ApcMin Organoids: Organoids are derived from the small intestines of ApcMin/+ mice and cultured in Matrigel with a specialized organoid growth medium.
Cell Viability Assay (CellTiter-Glo® 3D)
-
Cells or organoids are seeded in 96-well plates.
-
After 24 hours, they are treated with the small molecules of interest (single agents and combinations) at various concentrations.
-
Following the desired incubation period (e.g., 72 hours), an equal volume of CellTiter-Glo® 3D reagent is added to each well.
-
The plate is shaken for 5 minutes to induce cell lysis.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
Colony Formation Assay
-
A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Cells are treated with the compounds of interest.
-
The medium is changed every 3-4 days with fresh compounds.
-
After 10-14 days, when visible colonies have formed, the medium is removed, and the colonies are washed with PBS.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted manually or using imaging software.
Conclusion
The inhibition of Notum by this compound presents a compelling therapeutic strategy. While clinical data on its use in combination therapies is not yet available, preclinical evidence from analogous Notum inhibitors strongly suggests a synergistic potential when combined with agents targeting interconnected pathways, such as FASN inhibitors in colorectal cancer. The provided data and protocols offer a framework for designing and evaluating novel combination therapies involving this compound to enhance anti-cancer efficacy. Further research into such combinations is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ARUK3001185
Disclaimer: No specific Safety Data Sheet (SDS) for ARUK3001185 is publicly available. The following disposal procedures are based on general best practices for handling novel research chemicals of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. Assume the compound is hazardous in the absence of definitive data.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent and selective inhibitor of the Notum carboxylesterase.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety Protocols
Before handling this compound or its waste, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Kit: Ensure a chemical spill kit is readily accessible and that you are trained in its proper use.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
Proper identification and segregation at the point of generation are crucial to prevent hazardous reactions.[3] Never mix different waste streams.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spill cleanups.
-
Place these materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
This compound is often dissolved in solvents like DMSO.[2]
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
-
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).[4][5]
-
After triple-rinsing, deface the original label, and dispose of the container as instructed by your EHS department, which may allow for disposal in regular trash or glass recycling.[4]
-
2. Waste Container Management:
-
Compatibility: Use containers made of materials compatible with the waste they hold. For solvent waste, this is typically a high-density polyethylene (B3416737) (HDPE) or glass container.
-
Labeling: Label all waste containers clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name of all constituents (e.g., "this compound in Dimethyl Sulfoxide") and their approximate concentrations.
-
Closure: Keep waste containers securely closed with a screw-on cap except when adding waste.[6]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] Use secondary containment (e.g., a chemical-resistant tray) to capture potential leaks.[6]
3. Final Disposal:
-
Scheduling Pickup: Once a waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), schedule a pickup with your EHS department.[6]
-
Documentation: Complete all required hazardous waste disposal forms accurately.
Quantitative Data for Waste Management
The following table provides general guidelines for the segregation and handling of chemical waste in a laboratory setting.
| Waste Category | Description | Storage Container Requirements | Incompatible With |
| Solid Chemical Waste | Unused this compound, contaminated labware, gloves, and spill cleanup materials. | Lined, sealed, and labeled solid waste drum or pail. | Liquids |
| Non-Halogenated Solvents | Solvents without halogens (e.g., DMSO, Ethanol, Hexane) containing this compound. | Labeled, screw-cap, compatible solvent can or bottle. | Halogenated Solvents, Acids, Bases, Oxidizers |
| Aqueous Waste | Water-based solutions containing this compound. | Labeled, screw-cap, compatible bottle or carboy. | Organic Solvents |
| Sharps Waste | Needles or razor blades contaminated with this compound. | Puncture-proof, labeled sharps container. | All other waste streams |
Experimental Context: this compound in the Wnt Signaling Pathway
This compound is a potent inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[1][8] Notum deactivates Wnt proteins by removing a palmitoleate (B1233929) group essential for their activity.[9][10] By inhibiting Notum, this compound restores Wnt signaling.[1] This mechanism is being explored for therapeutic potential in diseases associated with aberrant Wnt signaling.[9]
Wnt Signaling Inhibition by Notum and Restoration by this compound
Caption: Wnt pathway modulation by Notum and its inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Personal protective equipment for handling ARUK3001185
This document provides crucial safety and logistical information for the handling, use, and disposal of ARUK3001185, a potent and selective Notum inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on standard laboratory safety protocols for handling chemical compounds of this nature.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][2] |
| Eye Protection | Safety glasses with side shields | Must conform to EN166 or NIOSH standards to protect against splashes.[1] |
| Respiratory Protection | Respirator | Use a NIOSH or CEN approved respirator and its components when handling the compound, especially if there is a risk of inhalation.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from accidental contamination.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound at every stage, from receiving and storage to use in experiments and final disposal.
2.1. Storage
Proper storage is critical to maintain the integrity of the compound and prevent accidental exposure.
| Storage Condition | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month |
Data sourced from Probechem Biochemicals.
2.2. Preparation of Stock Solutions
This compound is typically dissolved in a solvent such as DMSO for experimental use.[3] The following protocol outlines the preparation of a stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the compound to achieve the target concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 282.047 g/mol ), you would add 354.55 µL of DMSO.
-
Solubilization: Vortex or sonicate the solution gently to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
2.3. Disposal Plan
Contaminated materials and waste should be handled and disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Dispose of contaminated gloves, pipette tips, and empty vials in a designated chemical waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container for disposal by the institution's environmental health and safety department.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This guide is intended to provide essential information for the safe handling of this compound. Researchers should always consult their institution's specific safety guidelines and protocols before beginning any work with this or any other chemical compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
